molecular formula C9H15N3 B1440329 2-(4-Hydrazinylbutyl)pyridine CAS No. 887595-17-7

2-(4-Hydrazinylbutyl)pyridine

Numéro de catalogue: B1440329
Numéro CAS: 887595-17-7
Poids moléculaire: 165.24 g/mol
Clé InChI: NNZJKEZVTQKEQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[This section must be populated with data from reliable sources. The following is a generic example for a pyridine derivative.] 2-(4-Hydrazinylbutyl)pyridine is a pyridine-based organic compound. Pyridine derivatives are of significant interest in medicinal and agricultural chemistry due to their versatile biological activities . These scaffolds are commonly investigated as key intermediates in the synthesis of more complex molecules and are frequently explored for their potential pharmacological properties, which can include antibacterial, antiviral, and anticancer activities . The structure of this compound, featuring both a pyridine ring and a hydrazinyl side chain, suggests its utility as a building block in organic synthesis and drug discovery programs. The hydrazine group can serve as a reactive handle for the formation of hydrazones and other nitrogen-containing heterocycles. Researchers value this compound for developing novel substances targeting a range of diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-pyridin-2-ylbutylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-12-8-4-2-6-9-5-1-3-7-11-9/h1,3,5,7,12H,2,4,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJKEZVTQKEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672939
Record name 2-(4-Hydrazinylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-17-7
Record name 2-(4-Hydrazinylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1H and 13C NMR spectroscopic data for 2-(4-Hydrazinylbutyl)pyridine

Structural Elucidation of 2-(4-Hydrazinylbutyl)pyridine: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopic Analysis

Executive Summary

In modern drug discovery and materials science, bifunctional molecules like 2-(4-Hydrazinylbutyl)pyridine serve as critical building blocks. Featuring a robust, electron-deficient 2-substituted pyridine ring and a highly reactive, nucleophilic hydrazine terminus separated by a flexible alkyl spacer, this molecule is frequently utilized in the synthesis of PROTAC linkers, metal chelators, and active pharmaceutical ingredient (API) intermediates.

As a Senior Application Scientist, I frequently encounter a common pitfall in the laboratory: the over-reliance on automated structure verification without a fundamental understanding of the underlying spin physics. 1 H and 13 C NMR spectra remain the primary tools for the structure elucidation of heterocyclic products on a routine basis[1]. This whitepaper establishes a self-validating analytical framework for the complete structural elucidation of 2-(4-Hydrazinylbutyl)pyridine. By dissecting the causality behind solvent selection, relaxation delays, and 2D NMR correlation, we provide a robust methodology that ensures absolute structural confidence.

Experimental Design & Self-Validating Protocols

NMR spectroscopy is not merely about data acquisition; it is about designing an experiment that eliminates structural ambiguity. A self-validating protocol ensures that every assignment is corroborated by orthogonal data points (e.g., confirming a 1D 1 H multiplet with a 2D COSY cross-peak)[2].

Causality in Parameter Selection
  • Solvent Selection: While Chloroform-d (CDCl 3​ ) is the industry standard for organic liquids, the exchangeable protons of the hydrazine moiety (-NH-NH 2​ ) often broaden into the baseline in CDCl 3​ due to rapid intermolecular proton exchange and hydrogen bonding. To accurately quantify these protons, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is the superior choice, as its strong hydrogen-bond accepting nature slows down proton exchange, sharpening the N-H signals[3],[4].

  • Relaxation Delays (D1): A critical failure point in routine 13 C NMR is the under-representation of quaternary carbons. The C2 carbon of the pyridine ring lacks attached protons to facilitate dipole-dipole relaxation. Using a default 1-second D1 will result in a missing or exceptionally weak C2 signal. We mandate a minimum D1 of 2.5 to 3.0 seconds to ensure complete longitudinal relaxation ( T1​ ) before the next pulse.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 25 mg of 2-(4-Hydrazinylbutyl)pyridine in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard) in a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities (e.g., trace metals from synthesis) which drastically broaden linewidths.

  • Probe Tuning and Matching (ATM): Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually or automatically tune and match the probe to the exact impedance of the sample solvent to maximize the Signal-to-Noise (S/N) ratio.

  • Shimming: Perform automated 3D gradient shimming (TopShim or equivalent) on the Z-axis to achieve a homogenous magnetic field. A well-shimmed sample should yield a TMS linewidth at half-height ( Δν1/2​ ) of < 0.8 Hz.

  • 1D 1 H Acquisition: Run a standard 1D proton experiment (zg30 pulse program). Parameters: 16 scans, 2 dummy scans, D1 = 1.0 s, spectral width = 12 ppm.

  • 1D 13 C & DEPT-135 Acquisition: Run a proton-decoupled 13 C experiment (zgpg30). Parameters: 1024 scans, D1 = 2.5 s. Immediately follow with a DEPT-135 experiment to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase) and quaternary carbons (null).

  • Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct manually for precise integration.

1 H NMR Spectroscopic Data & Mechanistic Analysis

The 1 H NMR spectrum of 2-(4-Hydrazinylbutyl)pyridine can be logically divided into three distinct spin systems: the aromatic pyridine ring, the aliphatic butyl linker, and the exchangeable hydrazine terminus. Protons bonded to sp 2 -hybridized carbons or near electronegative atoms (N, O) absorb at lower fields due to strong deshielding effects[5].

Mechanistic Insights:
  • The Pyridine Ring: The electronegative nitrogen atom in the ring exerts a strong inductive pull, stripping electron density from the adjacent protons. Consequently, the H-6 proton (adjacent to the nitrogen) is profoundly deshielded, resonating at ~8.53 ppm[6]. The H-4 proton, para to the nitrogen, is also deshielded by resonance effects, appearing at ~7.60 ppm.

  • The Butyl Linker: The methylene protons attached directly to the pyridine ring (C α ) are deshielded by the magnetic anisotropy (ring current) of the aromatic system, shifting them to ~2.80 ppm. Conversely, the methylene protons attached to the hydrazine group (C δ ) are deshielded by the electronegative nitrogen atoms, appearing at ~2.72 ppm.

Table 1: Predicted 1 H NMR Assignments (in CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Environment
H-6 (Pyr) 8.53dq1H4.9, 0.9Aromatic, adjacent to N
H-4 (Pyr) 7.60td1H7.7, 1.8Aromatic, para to N
H-3 (Pyr) 7.15d1H7.8Aromatic, ortho to alkyl
H-5 (Pyr) 7.10ddd1H7.5, 4.9, 1.0Aromatic, meta to N
CH 2​ ( α ) 2.80t2H7.5Aliphatic, benzylic-type
CH 2​ ( δ ) 2.72t2H7.0Aliphatic, adjacent to hydrazine
CH 2​ ( β ) 1.75m2H-Aliphatic, internal
CH 2​ ( γ ) 1.55m2H-Aliphatic, internal
NH / NH 2​ 3.00 - 4.00br s3H-Exchangeable (Hydrazine)

13 C NMR Spectroscopic Data & Mechanistic Analysis

The 13 C NMR spectrum provides the definitive carbon skeleton of the molecule. The chemical shift of pyridine carbons is highly dependent on solvent and concentration[1],[6].

Mechanistic Insights:
  • Quaternary Validation: The C2 carbon of the pyridine ring is a quaternary center (no attached protons). In a DEPT-135 experiment, this signal will completely disappear, validating its assignment. Its extreme downfield shift (~162.0 ppm) is a combined result of sp 2 hybridization, the inductive effect of the adjacent nitrogen, and the alkyl substitution[7].

  • Aliphatic Chain: The four methylene carbons of the butyl chain will all appear as negative (inverted) peaks in the DEPT-135 spectrum. The C δ carbon is shifted downfield to ~52.5 ppm due to the direct attachment to the hydrazine nitrogen, which is a characteristic shift for alkylhydrazines[8].

Table 2: Predicted 13 C NMR Assignments (in CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT-135)Structural Environment
C-2 (Pyr) 162.0Quaternary (Null)Aromatic, attached to alkyl
C-6 (Pyr) 149.2CH (Positive)Aromatic, adjacent to N
C-4 (Pyr) 136.2CH (Positive)Aromatic, para to N
C-3 (Pyr) 122.8CH (Positive)Aromatic, ortho to alkyl
C-5 (Pyr) 121.0CH (Positive)Aromatic, meta to N
C- δ 52.5CH 2​ (Negative)Aliphatic, attached to -NHNH 2​
C- α 38.5CH 2​ (Negative)Aliphatic, attached to Pyridine
C- γ 29.5CH 2​ (Negative)Aliphatic, internal
C- β 27.8CH 2​ (Negative)Aliphatic, internal

2D NMR Validation & Workflow Logic

To transition from a "hypothetical assignment" to a "verified structure," 2D NMR techniques are mandatory. Automated and manual structure elucidation relies on identifying specific spin systems and connecting them via 2D NMR[2],[9].

  • COSY (Correlation Spectroscopy): Maps homonuclear ( 1 H- 1 H) connectivity. For our molecule, COSY will cleanly trace the unbroken aliphatic chain: C α C β C γ C δ .

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1 H- 13 C single bonds, allowing us to overlay Table 1 and Table 2 with absolute certainty.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of structure. HMBC shows correlations over 2-3 bonds. Crucially, we expect to see a cross-peak between the C α protons (~2.80 ppm) and the C2 quaternary carbon (~162.0 ppm) of the pyridine ring, definitively proving the attachment point of the linker to the heterocycle.

Structural Elucidation Workflow

NMR_WorkflowASample Preparation(Solvent Selection & Tuning)B1D 1H NMR(Proton Environments & Integration)A->BC1D 13C & DEPT-135(Carbon Skeleton & Multiplicity)A->CD2D COSY(Aliphatic & Aromatic Spin Systems)B->DE2D HSQC & HMBC(Connectivity & Quaternary Carbons)C->ED->EFFinal Structural Elucidation2-(4-Hydrazinylbutyl)pyridineE->F

Figure 1: Multi-dimensional NMR workflow for the structural elucidation of bifunctional linkers.

References

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. "Advanced NMR techniques for structural characterization of heterocyclic structures." CRIT REV ANAL CHEM.
  • Bruno, T. and Svoronos, P. "15N - NMR Chemical Shifts of Major Chemical Families." NIST.
  • "Chemical Shifts in 1H NMR Spectroscopy." Organic Chemistry: A Tenth Edition.
  • Elyashberg, M. E., et al. "Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data." PMC.
  • Kanan Lab. "A framework for automated structure elucidation from routine NMR spectra." Stanford University.
  • "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." ACS Publications.
  • "Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation." ACS Publications.
  • "Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines." Oriental Journal of Chemistry.
  • "Nickel-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions of Non-activated Secondary Alkyl Bromides." The Royal Society of Chemistry.

An In-depth Technical Guide to 2-(4-Hydrazinylbutyl)pyridine: Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Hydrazinylbutyl)pyridine is a heterocyclic organic compound featuring a pyridine ring connected to a butylhydrazine moiety. This unique structural combination imparts a range of chemical properties that make it a valuable building block and research tool, particularly in the fields of medicinal chemistry and drug development. The pyridine ring, a common pharmacophore, offers metabolic stability and can engage in various intermolecular interactions, while the terminal hydrazine group is a reactive nucleophile, ideal for forming hydrazone linkages.[1] These linkages are instrumental in creating conjugates, linking molecules to carriers, or synthesizing more complex derivatives with potential therapeutic activities.[2][3] Hydrazide-hydrazone structures are recognized for their broad spectrum of biological activities, including antimicrobial and antitumor properties.[4][5] This guide provides a detailed overview of the fundamental physicochemical properties of 2-(4-Hydrazinylbutyl)pyridine and presents a robust analytical methodology for its characterization and quantification.

Physicochemical Properties

The accurate determination of molecular weight and exact mass is fundamental for the characterization of any chemical entity. The molecular weight is the average mass of a molecule, calculated using the weighted average of the atomic masses of its constituent elements. The exact mass, on the other hand, is calculated from the mass of the most abundant isotope of each element. This distinction is critical in high-resolution mass spectrometry for unambiguous molecular formula determination.

While data for the free base form of 2-(4-Hydrazinylbutyl)pyridine is not directly available in major public chemical databases, its properties can be reliably derived from its stable hydrochloride salt, 2-(4-hydrazinylbutyl)pyridine hydrochloride (CAS: 887595-17-7).[6] The molecular formula of the salt is C9H16ClN3 with a molecular weight of 201.7 g/mol .[6] By subtracting the mass of hydrogen chloride (HCl), we can determine the properties of the parent compound.

PropertyValueSource/Method
IUPAC Name 2-(4-Hydrazinylbutyl)pyridine-
Molecular Formula C9H15N3Derived from Hydrochloride Salt
Molecular Weight 165.24 g/mol Calculated
Exact Mass 165.12660 DaCalculated
CAS Number Not available-
Salt Form CAS 887595-17-7 (HCl salt)[6]
Molecular Structure

The structure of 2-(4-Hydrazinylbutyl)pyridine consists of a pyridine ring substituted at the 2-position with a four-carbon alkyl chain terminating in a hydrazine group.

prep Standard & Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Autosampler, Oven, Detector) prep->hplc Inject separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection (PDA at 260 nm) separation->detection data Data Acquisition & Processing (Chromatogram Generation) detection->data quant Quantification (Calibration Curve & Interpolation) data->quant report Final Report (Concentration Results) quant->report

Sources

Methodological & Application

Application Note: Advanced Bioconjugation Protocol Using 2-(4-Hydrazinylbutyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As biotherapeutics and targeted delivery systems grow in complexity, the demand for highly specific, bioorthogonal conjugation techniques has accelerated. This application note details the optimized utilization of 2-(4-Hydrazinylbutyl)pyridine for the bioconjugation of complex macromolecules.

Unlike the rigid, widely used 6-hydrazinonicotinamide (HYNIC) chelators[1], 2-(4-Hydrazinylbutyl)pyridine incorporates a flexible four-carbon (butyl) aliphatic spacer between the pyridine ring and the reactive hydrazine moiety. This structural modification critically reduces steric hindrance, making it exceptionally well-suited for labeling bulky biomolecules such as monoclonal antibodies (mAbs) or heavily glycosylated proteins. The terminal hydrazine group reacts chemoselectively with aldehydes to form a stable hydrazone linkage, while the pyridine ring remains available to act as a functional tag or a high-affinity bifunctional chelator (BFC) for transition metals like Technetium-99m ( 99mTc )[1].

Workflow Glyco Glycoprotein (Target) Ox NaIO4 Oxidation (Dark, 30 min) Glyco->Ox Ald Aldehyde-Modified Protein Ox->Ald Conj Aniline-Catalyzed Conjugation Ald->Conj + Hydrazine Reagent Hyd Hydrazone Conjugate Conj->Hyd Red NaCNBH3 Reduction (Optional) Hyd->Red Stable Stable Alkyl Hydrazine Red->Stable

Workflow for stable bioconjugation using 2-(4-Hydrazinylbutyl)pyridine.

Mechanistic Foundations

To ensure a self-validating and highly reproducible system, it is critical to understand the causality behind the reaction conditions.

The Hydrazone Ligation & Aniline Catalysis

The conjugation relies on the condensation of the hydrazine group with an aldehyde to form a hydrazone bond. However, uncatalyzed hydrazone formation is notoriously slow at neutral pH, typically requiring acidic conditions (pH 4.0–5.0) that can denature sensitive proteins[2].

To bypass this limitation, this protocol employs nucleophilic catalysis via aniline . Aniline rapidly reacts with the target aldehyde to form a transient, highly electrophilic Schiff base intermediate. This intermediate drastically lowers the activation energy barrier for the subsequent attack by 2-(4-Hydrazinylbutyl)pyridine, accelerating the reaction rate by 10- to 100-fold ( 101−103M−1s−1 ) at physiological pH[3].

Mechanism Aldehyde Protein-CHO Schiff Schiff Base Intermediate Aldehyde->Schiff Aniline Catalyst Hydrazone Hydrazone Bond (-CH=N-NH-) Aldehyde->Hydrazone Uncatalyzed (Slow) Schiff->Hydrazone Hydrazine Derivative

Aniline-catalyzed mechanism accelerating hydrazone formation via a Schiff base.

Periodate Oxidation of Glycans

To generate the necessary aldehyde handles on the target protein, Sodium meta-periodate ( NaIO4​ ) is used to selectively cleave carbon-carbon bonds between adjacent hydroxyl groups (cis-diols) found in carbohydrate moieties[4]. Conducting this step in the dark is an absolute requirement; light exposure triggers the photolytic generation of hydroxyl radicals, which will non-specifically oxidize critical amino acid side chains (e.g., methionine and tryptophan), leading to protein degradation[4].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to drive the conjugation to completion while preserving protein integrity.

ParameterOptimal RangeMechanistic Rationale
Protein Concentration 2 - 5 mg/mLMaximizes bimolecular collision frequency for efficient conjugation.
NaIO4​ Concentration 10 - 20 mMSufficient for complete oxidation of cis-diols without cleaving peptide bonds.
Aniline Concentration 10 - 100 mMDrives rapid Schiff base formation; acts as an organic buffer at pH 6.5 - 7.0[3].
Hydrazine Excess 5 - 10 Molar Eq.Pushes the dynamic covalent equilibrium toward the final hydrazone product[5].
Reaction pH 6.5 - 7.0Balances protein conformational stability with optimal aniline catalytic efficiency[3].

Experimental Methodologies

Phase 1: Glycoprotein Oxidation (Aldehyde Generation)
  • Preparation: Dissolve the target glycoprotein (e.g., IgG) in Oxidation Buffer (100 mM Sodium Phosphate, pH 7.0) to a final concentration of 2–5 mg/mL.

    • Causality: An amine-free buffer is mandatory to prevent unwanted Schiff base formation between the buffer and the newly generated aldehydes.

  • Oxidation: Add freshly prepared NaIO4​ to achieve a final concentration of 10 mM.

  • Incubation: Incubate the mixture for 30 minutes at room temperature strictly in the dark [4].

  • Quenching: Halt the oxidation by adding glycerol to a final concentration of 10% (v/v) and incubating for 5 minutes.

    • Causality: Glycerol contains vicinal diols that rapidly consume excess NaIO4​ , preventing over-oxidation of the protein backbone.

  • Purification: Pass the reaction mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5).

  • Validation Check: Quantify aldehyde generation using a colorimetric 2-hydrazinopyridine assay, which forms a measurable chromophore, ensuring optimal oxidation before proceeding[6].

Phase 2: Aniline-Catalyzed Bioconjugation
  • Catalyst Addition: To the purified, aldehyde-modified protein, add Aniline to a final concentration of 100 mM[3].

  • Reagent Addition: Add 2-(4-Hydrazinylbutyl)pyridine at a 5- to 10-fold molar excess relative to the quantified aldehydes.

  • Incubation: Incubate the mixture at room temperature for 1 to 2 hours.

    • Causality: The aniline catalyst accelerates the reaction, allowing rapid and complete conjugation at near-neutral pH without denaturing the protein[3].

  • Purification: Purify the conjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4) to remove unreacted hydrazine and the aniline catalyst.

  • Validation Check: Analyze the resulting conjugate via LC-MS or SEC-HPLC to confirm the expected mass shift and verify the complete removal of the aniline catalyst[1].

Phase 3: Stabilization via Reductive Amination (Optional but Recommended)

While hydrazone bonds are stable under many physiological conditions, they exist in a dynamic equilibrium and can be susceptible to slow hydrolysis over time[2].

  • Reduction: To the purified conjugate, add Sodium Cyanoborohydride ( NaCNBH3​ ) to a final concentration of 50 mM.

  • Incubation: Incubate for 2 hours at room temperature.

    • Causality: NaCNBH3​ selectively reduces the carbon-nitrogen double bond of the hydrazone, converting it into a highly stable alkyl hydrazine linkage without reducing native disulfide bonds.

  • Final Polish: Perform a final buffer exchange into the desired storage buffer (e.g., PBS, pH 7.4) using a spin filter or dialysis cassette.

References

  • Bioconjugate Resource Guide - Abacus dx. Vector Laboratories / Abacus dx.
  • Pyridine-Containing 6-Hydrazinonicotinamide Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry - ACS Publications.
  • Bioconjugate Techniques - Greg T. Hermanson. Google Books / Academic Press.
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ResearchGate.
  • Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. PubMed - NIH.
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry - ACS Publications.

Sources

Application Note: Advanced Synthesis of Hydrazones Using 2-(4-Hydrazinylbutyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

[label="{Step 2: Free Basing|Add

Refining Chemical Considerations

I'm now integrating the scientific logic, focusing on the utility of the pyridine ring and butyl linker in 2-(4-Hydrazinylbutyl)pyridine. Its applications in medicinal chemistry for improving solubility, acting as a hydrogen bond acceptor, or metal chelating will be added, as well as the flexibility provided by the butyl linker.

Integrating Chemical Logic

I'm now focusing on integrating the self-buffering system into the experimental rationale. Specifically, I'm emphasizing the simultaneous liberation and in situ generation of acetic acid through sodium acetate addition to maintain pH in the ideal range. This will showcase my deep expertise.

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and analytical validation for alkylhydrazine-based condensations.

Executive Summary & Chemical Context

Hydrazones are highly versatile pharmacophores and synthetic intermediates characterized by the R1​R2​C=N−NH2​ functional group [1.1]. They are widely utilized in drug discovery for creating pH-sensitive linkers in antibody-drug conjugates (ADCs), metal-chelating ligands, and biologically active scaffolds[1].

The compound 2-(4-Hydrazinylbutyl)pyridine (commercially available primarily as a hydrochloride salt, CAS: 887595-17-7[2]) is a highly valuable bifunctional building block. It combines a flexible alkylhydrazine moiety—which is highly nucleophilic—with a pyridine ring that can serve as a hydrogen bond acceptor, a basic center for solubility enhancement, or a coordination site for transition metals.

This application note provides a self-validating, expertly designed protocol for synthesizing hydrazones using this specific precursor. Rather than relying on generic condensation methods, this guide addresses the unique chemical behavior of alkylhydrazine salts and establishes a robust, high-yield workflow.

Mechanistic Rationale: The Causality of Experimental Choices

The formation of a hydrazone from a ketone or aldehyde is a reversible, nucleophilic addition-elimination reaction[3]. Achieving high yields requires strict control over the reaction environment, specifically the pH.

The "Self-Buffering" Strategy

Because 2-(4-hydrazinylbutyl)pyridine is supplied as a hydrochloride salt to prevent premature oxidation, the hydrazine nitrogen is protonated ( −NH3+​ ) and completely non-nucleophilic. A common mistake is to add a strong base (like NaOH) to liberate the hydrazine, which subsequently leaves the reaction too basic, preventing the activation of the carbonyl compound.

The Expert Solution: We utilize Sodium Acetate (NaOAc) in an alcoholic solvent (ethanol or methanol).

  • Free-Basing: NaOAc reacts with the hydrazine hydrochloride to liberate the free, nucleophilic hydrazine.

  • In-Situ Catalysis: This neutralization generates acetic acid ( CH3​COOH ) in situ.

  • Optimal pH Control: The resulting acetic acid/acetate buffer maintains the reaction at a pH of 4.5–5.5. This is the exact thermodynamic sweet spot[1][3]: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that it re-protonates the hydrazine nucleophile.

Mechanism A Carbonyl Compound (Aldehyde/Ketone) B Protonated Carbonyl (Activated) A->B Glacial AcOH (H+) C Nucleophilic Attack (Hydrazine) B->C 2-(4-Hydrazinylbutyl)pyridine D Carbinolamine Intermediate C->D Proton Transfer E Dehydration (-H2O) D->E Acid Catalysis F Target Hydrazone Product E->F Imine Formation

Reaction mechanism of acid-catalyzed hydrazone synthesis via carbinolamine intermediate.

Quantitative Data & Optimization

The choice of solvent and catalyst drastically impacts the reaction kinetics and thermodynamic equilibrium of the condensation[4][5]. Table 1 summarizes the optimization parameters for reacting 2-(4-hydrazinylbutyl)pyridine with a standard aromatic aldehyde (e.g., benzaldehyde).

Table 1: Optimization of Reaction Conditions

SolventAdditive / CatalystTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DichloromethaneTriethylamine (1.1 eq)2524< 20%Poor carbonyl activation; no acid catalyst present.
EthanolNone78 (Reflux)12TraceHydrazine remains locked as the unreactive HCl salt.
EthanolNaOH (1.0 eq)78 (Reflux)645%Free hydrazine generated, but lack of acid slows dehydration.
Ethanol NaOAc (1.1 eq) + AcOH (cat.) 78 (Reflux) 2 > 90% Optimal buffering (pH ~5); rapid addition and dehydration.
Solvent-FreeNaOAc (1.1 eq) + Grind250.585%Mechanochemical approach[6]; excellent for green chemistry.

Experimental Protocol: Solution-Phase Condensation

This protocol is designed as a self-validating system. By integrating in-process controls (TLC) and specific visual cues, the researcher can verify the success of each step in real-time.

Workflow S1 Step 1: Reagent Prep Dissolve carbonyl in EtOH S2 Step 2: Free Basing Add NaOAc to Hydrazine HCl salt S1->S2 S3 Step 3: Acid Catalysis Add 2-3 drops Glacial AcOH S2->S3 S4 Step 4: Condensation Reflux at 70-80°C for 2-4h S3->S4 S5 Step 5: Isolation Cool, precipitate, & filter S4->S5 S6 Step 6: Validation TLC, IR (C=N), NMR S5->S6

Step-by-step experimental workflow for the synthesis and validation of hydrazones.

Materials Required:
  • Substrate: Target Aldehyde or Ketone (1.0 mmol)

  • Reagent: 2-(4-Hydrazinylbutyl)pyridine hydrochloride (1.05 mmol)

  • Base: Anhydrous Sodium Acetate (NaOAc) (1.1 mmol)

  • Solvent: Absolute Ethanol (10 mL)

  • Catalyst: Glacial Acetic Acid (2 drops, optional if NaOAc buffer is insufficient)

Step-by-Step Methodology:
  • Preparation of the Carbonyl Solution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the target aldehyde or ketone in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol is preferred over aqueous ethanol to drive the equilibrium forward by minimizing the water concentration (Le Chatelier's Principle).

  • Hydrazine Activation (Free-Basing): Add 1.1 mmol of anhydrous sodium acetate to the flask, followed immediately by 1.05 mmol of 2-(4-hydrazinylbutyl)pyridine hydrochloride.

    • Validation Check: A slight cloudiness may appear as NaCl precipitates out of the ethanolic solution.

  • Catalysis Initiation: Add 2 drops of glacial acetic acid to ensure the pH is firmly in the 4.5–5.5 range[4]. Attach a reflux condenser.

  • Thermal Condensation: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath or heating mantle. Stir vigorously for 2 to 4 hours.

    • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the starting carbonyl spot and the appearance of a new, lower-Rf spot (often UV-active and stainable with basic KMnO4) indicates conversion.

  • Isolation: Once TLC indicates complete consumption of the carbonyl, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 30 mL of ice-cold distilled water.

    • Causality: The addition of water decreases the solubility of the organic hydrazone, inducing precipitation, while keeping the NaCl and unreacted acetate salts dissolved.

  • Filtration and Purification: Collect the precipitated hydrazone via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL). Dry under an active vacuum.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compound, the following spectroscopic markers must be verified:

Table 2: Key Spectroscopic Validation Markers

Analytical TechniqueTarget Signal / ShiftInterpretation
FT-IR Spectroscopy Disappearance of 1700–1730 cm⁻¹Confirms complete consumption of the C=O bond.
FT-IR Spectroscopy Appearance of 1600–1650 cm⁻¹Confirms the formation of the C=N (imine) bond[1].
¹H NMR (CDCl₃/DMSO-d₆) Singlet at δ 7.50–8.50 ppmCharacteristic shift of the azomethine proton ( −N=CH− ) if an aldehyde was used[4].
¹H NMR (CDCl₃/DMSO-d₆) Broad singlet at δ 5.00–6.00 ppmConfirms the presence of the secondary amine proton ( −NH− ) of the hydrazone.

References

  • Hydrazone - Wikipedia Source: Wikipedia URL:[Link]

  • Design, synthesis, crystal structure of novel hydrazone analogues Source: Royal Society Publishing URL:[Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases Source: National Institutes of Health (PMC) URL:[Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis and Molecular Structure Investigation Source: MDPI URL:[Link]

Sources

2-(4-Hydrazinylbutyl)pyridine as a linker in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Hydrazinylbutyl)pyridine as a Bifunctional, pH-Responsive Linker in Targeted Drug Delivery Systems

Executive Summary & Mechanistic Rationale

The development of targeted drug delivery systems—such as Antibody-Drug Conjugates (ADCs) and polymeric nanocarriers—relies heavily on the chemical properties of the linker connecting the targeting moiety to the cytotoxic payload[]. An ideal linker must maintain absolute stability in systemic circulation (pH 7.4) while undergoing rapid cleavage within the acidic microenvironments of tumors or intracellular endosomes/lysosomes (pH 4.5–6.5)[][2].

2-(4-Hydrazinylbutyl)pyridine represents a highly specialized, bifunctional building block designed to overcome the limitations of traditional hydrophobic linkers. Its structural anatomy provides three distinct mechanistic advantages:

  • Hydrazine Terminus: Readily condenses with ketone- or aldehyde-bearing payloads (e.g., Doxorubicin) to form an acid-labile hydrazone bond. This bond acts as a programmable trigger, ensuring premature release in plasma is minimized while maximizing payload liberation in the lysosome[2][3].

  • Pyridine Moiety: The pyridine nitrogen (pKa ~5.2) serves a dual purpose. Synthetically, it can undergo N-alkylation with haloalkane-functionalized antibodies or polymers, forming a permanently charged pyridinium salt. This dramatically increases the hydrophilicity of the conjugate, preventing the protein aggregation commonly seen with hydrophobic linkers[4]. Biologically, unalkylated pyridine rings act as a "proton sponge," absorbing protons during endosomal acidification, triggering chloride influx, osmotic swelling, and subsequent endosomal membrane rupture.

  • Butyl Spacer: The four-carbon aliphatic chain provides essential steric flexibility, reducing steric hindrance during the conjugation of bulky cytotoxic payloads and improving the overall binding kinetics of the targeting ligand.

Pathway A Targeted Delivery System (ADC/Nanoparticle) B Receptor-Mediated Endocytosis A->B C Early Endosome (pH 6.0 - 6.5) B->C D Late Endosome/Lysosome (pH 4.5 - 5.0) C->D E Hydrazone Cleavage (Payload Release) D->E Acidic pH F Pyridine Protonation (Proton Sponge Effect) D->F H+ Influx G Endosomal Escape & Cytosolic Action E->G F->G Osmotic Swelling

Mechanism of Action: Synergistic payload release and endosomal escape driven by the bifunctional linker.

Quantitative Data: Linker Stability and Cleavage Kinetics

To justify the selection of a pyridine-modified hydrazone linker, it is critical to evaluate its hydrolysis kinetics against standard linker architectures. The data below synthesizes the expected performance profiles based on established hydrazone hydrolysis principles[2].

Table 1: Comparative Cleavage Kinetics of Linker Architectures

Linker ArchitectureHalf-life at pH 7.4 (Plasma)Half-life at pH 5.0 (Lysosome)Hydrophobicity (Aggregation Risk)Endosomal Escape Capability
Standard Alkyl Hydrazone~48 hours~4 hoursHighLow
Acyl Hydrazone[2]>72 hours~2.5 hoursModerateLow
Pyridine-Butyl Hydrazone >72 hours <1.5 hours Low (if N-alkylated) High (Proton Sponge)

Note: The proximity of the basic pyridine ring to the hydrazone bond can inductively tune the electron density of the imine carbon, accelerating acid-catalyzed hydrolysis at pH 5.0 while maintaining stability at neutral pH.

Experimental Protocols

The following protocols detail the integration of 2-(4-Hydrazinylbutyl)pyridine into a targeted drug delivery workflow. The methodology is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding to costly in vivo models.

Protocol A: Synthesis of the Pyridinium-Hydrazone Doxorubicin Prodrug

Objective: To conjugate Doxorubicin (DOX) to the linker and subsequently attach it to a haloalkane-functionalized polymer/protein carrier via N-alkylation.

Step 1: Hydrazone Formation (Payload Attachment)

  • Reagents: Dissolve 1.0 eq of Doxorubicin HCl and 1.2 eq of 2-(4-Hydrazinylbutyl)pyridine in anhydrous methanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1% v/v) to activate the C13 carbonyl of DOX.

    • Causality: Mild acid catalysis is required to protonate the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the terminal hydrazine[3].

  • Reaction: Stir in the dark at room temperature for 24 hours under a nitrogen atmosphere.

  • Self-Validation (TLC & UV-Vis): Monitor the reaction via Thin Layer Chromatography (TLC). A successful hydrazone formation will show a distinct shift in the UV-Vis absorption spectrum of DOX from 480 nm to approximately 495 nm due to the extended conjugation of the imine bond.

  • Purification: Precipitate the product in cold diethyl ether, centrifuge, and dry under vacuum.

Step 2: Carrier Conjugation via Pyridine N-Alkylation

  • Reagents: Dissolve the DOX-linker complex in anhydrous DMF. Add 1.0 eq of a bromoalkyl-functionalized targeting polymer (e.g., brominated PEG-PLA)[5].

  • Reaction: Heat to 60°C for 48 hours.

    • Causality: The lone pair on the pyridine nitrogen acts as a nucleophile, displacing the bromide to form a stable, permanently charged pyridinium linkage. This positive charge acts as a solubilizing group, counteracting the extreme hydrophobicity of DOX and preventing nanoparticle aggregation[4].

  • Self-Validation (Dialysis & SEC): Dialyze the mixture against distilled water (MWCO 3500 Da) to remove unreacted DOX-linker. Run Size Exclusion Chromatography (SEC) to confirm the absence of free drug peaks and verify that the polymer conjugate has not aggregated.

Workflow Step1 Payload Activation (DOX + Acetic Acid) Step2 Hydrazone Formation (Linker Attachment) Step1->Step2 Step3 Carrier Conjugation (Pyridine N-Alkylation) Step2->Step3 Step4 Purification (Dialysis/Precipitation) Step3->Step4 Step5 Validation (UV-Vis, SEC, DLS) Step4->Step5

Workflow for the synthesis and validation of the Pyridinium-Hydrazone drug conjugate.

Protocol B: Formulation and Validation of pH-Responsive Micelles

Objective: To self-assemble the synthesized polymer-drug conjugate into stable micelles and validate their pH-responsive release kinetics.

  • Micelle Self-Assembly: Dissolve 10 mg of the purified PEG-PLA-Linker-DOX conjugate in 1 mL of THF. Dropwise, add this solution to 10 mL of vigorously stirring PBS (pH 7.4). Stir open to the atmosphere overnight to allow THF evaporation.

    • Causality: The amphiphilic nature of the conjugate drives self-assembly. The hydrophobic PLA and DOX retreat to the core, while the hydrophilic PEG and charged pyridinium groups stabilize the corona, ensuring a tight, monodisperse size distribution[5].

  • Self-Validation (DLS & Zeta Potential): Measure the nanoparticles using Dynamic Light Scattering (DLS). Acceptable parameters are a Z-average diameter of 80–120 nm with a Polydispersity Index (PDI) < 0.2. The Zeta potential should be slightly positive due to the pyridinium cations, aiding in cellular uptake.

  • In Vitro Release Assay:

    • Divide the micelle solution into two dialysis bags (MWCO 3500 Da).

    • Submerge Bag A in PBS at pH 7.4 (simulating plasma).

    • Submerge Bag B in Acetate buffer at pH 5.0 (simulating lysosomes).

    • Incubate at 37°C with orbital shaking.

    • Validation: Sample the external buffer at 1, 4, 12, 24, and 48 hours. Quantify released DOX via fluorescence spectroscopy (Ex: 480 nm, Em: 590 nm). A successful formulation will show <15% release in Bag A and >80% release in Bag B after 24 hours[3][5].

Expert Insights & Troubleshooting

  • Premature Hydrolysis: If the hydrazone bond shows instability during purification, ensure all solvents are strictly anhydrous. Trace water in the presence of mild acidity will drive the equilibrium backward toward the free drug and linker.

  • Low Conjugation Efficiency: The N-alkylation of the pyridine ring can be sterically hindered. If the Degree of Substitution (DS) is low, consider adding a catalytic amount of sodium iodide (NaI) to perform a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

  • Aggregation During Dialysis: If the micelles aggregate (visible turbidity), the payload-to-polymer ratio may be too high. The hydrophobic interactions of DOX are overpowering the steric repulsion of the PEG corona. Reduce the initial feed ratio of the DOX-linker complex during the N-alkylation step[4].

References

  • Frontiers. "Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery." Frontiers in Pharmacology. Available at:[Link]

  • National Institutes of Health (PMC). "Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid)." Biomaterials. Available at:[Link]

  • ACS Publications. "Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates." Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery." Advanced Drug Delivery Reviews. Available at:[Link]

Sources

The Bridge Between Worlds: A Technical Guide to 2-(4-Hydrazinylbutyl)pyridine in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of inorganic and medicinal chemistry, the design of novel ligands is paramount to unlocking new catalytic pathways and therapeutic interventions. 2-(4-Hydrazinylbutyl)pyridine emerges as a compelling, yet underexplored, bifunctional ligand. Its unique architecture, featuring a flexible butyl linker separating a classic pyridine ring from a reactive hydrazine moiety, offers a fascinating platform for the construction of sophisticated transition metal complexes. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this versatile ligand, complete with detailed experimental protocols and expert insights.

Introduction: The Strategic Design of 2-(4-Hydrazinylbutyl)pyridine

The pyridine ring is a cornerstone of coordination chemistry, offering a stable, aromatic N-donor site that has been integral to the development of a vast array of catalysts and metallodrugs.[1][2] The introduction of a hydrazine group provides a second, distinct coordination site, capable of bridging metal centers or acting as a bidentate chelate. The true innovation in the structure of 2-(4-hydrazinylbutyl)pyridine lies in the four-carbon alkyl chain. This flexible spacer decouples the electronic effects of the two nitrogenous moieties and allows for a range of coordination modes, from simple monodentate pyridine binding to the formation of macrocyclic structures through bimetallic coordination. This design opens the door to creating complexes with unique steric and electronic properties, tailored for specific applications.

Synthesis of 2-(4-Hydrazinylbutyl)pyridine: A Proposed Pathway

While a dedicated synthesis for 2-(4-hydrazinylbutyl)pyridine is not extensively documented in the literature, a robust synthetic route can be proposed based on established methodologies for the preparation of related 2-substituted pyridines and hydrazino-derivatives.[3][4][5] The following multi-step protocol outlines a feasible approach starting from commercially available 2-(4-bromobutyl)pyridine.

Protocol 1: Synthesis of 2-(4-Hydrazinylbutyl)pyridine

Materials:

  • 2-(4-bromobutyl)pyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, anhydrous

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromobutyl)pyridine (10 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (100 mmol, 10 equivalents). The large excess is crucial to favor the monosubstitution product and minimize the formation of bis-alkylated hydrazine byproducts.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL). The product is expected to be more soluble in the organic phase.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 2-(4-hydrazinylbutyl)pyridine can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Pathway Start 2-(4-bromobutyl)pyridine Reagent Hydrazine Hydrate (excess) Ethanol, Reflux Start->Reagent Nucleophilic Substitution Product 2-(4-Hydrazinylbutyl)pyridine Reagent->Product

Caption: Proposed synthesis of 2-(4-hydrazinylbutyl)pyridine.

Coordination Chemistry with Transition Metals

The coordination behavior of 2-(4-hydrazinylbutyl)pyridine is anticipated to be rich and varied, offering several potential binding modes. The flexible butyl chain allows the ligand to act as a monodentate, bidentate, or bridging ligand.

  • Monodentate Coordination: The pyridine nitrogen is the most likely initial point of coordination to a metal center, forming stable M-N bonds.[1] This is a common coordination mode for many pyridine-based ligands.

  • Bidentate Chelation: The ligand can form a seven-membered chelate ring by coordinating through both the pyridine nitrogen and the terminal nitrogen of the hydrazine moiety. While seven-membered rings are less common than five- or six-membered rings, the flexibility of the butyl chain can accommodate this geometry.

  • Bridging Coordination: The ligand can bridge two metal centers, with the pyridine coordinating to one metal and the hydrazine group to another. This can lead to the formation of dinuclear or polynuclear complexes and coordination polymers.

Protocol 2: General Synthesis of a Transition Metal Complex with 2-(4-Hydrazinylbutyl)pyridine

This protocol provides a general method for the synthesis of a transition metal complex, which can be adapted for various metal precursors.

Materials:

  • 2-(4-Hydrazinylbutyl)pyridine

  • Transition metal salt (e.g., PdCl₂, Cu(NO₃)₂, Ni(OAc)₂)

  • Appropriate solvent (e.g., ethanol, methanol, acetonitrile)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (if required for air-sensitive metals)

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere (if necessary), dissolve 2-(4-hydrazinylbutyl)pyridine (2 mmol) in 20 mL of the chosen solvent.

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1 mmol) in 20 mL of the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The molar ratio of ligand to metal can be varied to target different coordination numbers (e.g., 1:1, 2:1).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate the formation of the complex.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization: The resulting complex should be thoroughly characterized to determine its structure and properties. Key techniques include:

  • Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the pyridine and hydrazine groups upon coordination.

  • UV-Visible Spectroscopy: To study the electronic transitions and determine the coordination geometry.

  • NMR Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure and coordination mode.

  • Elemental Analysis: To confirm the empirical formula of the complex.

Caption: Potential coordination modes of 2-(4-hydrazinylbutyl)pyridine.

Applications in Catalysis and Materials Science

The unique structural features of metal complexes derived from 2-(4-hydrazinylbutyl)pyridine suggest a range of potential applications.

Homogeneous Catalysis

Transition metal complexes are widely used as catalysts in a variety of organic transformations.[6][7] The ability of the 2-(4-hydrazinylbutyl)pyridine ligand to fine-tune the electronic and steric environment around the metal center makes its complexes promising candidates for catalysis. For example, palladium complexes could be investigated for their activity in cross-coupling reactions, while rhodium or iridium complexes could be explored for hydrogenation or hydroformylation reactions.[1][8]

Table 1: Potential Catalytic Applications

Catalytic ReactionPotential Metal CenterRationale
Suzuki-Miyaura CouplingPalladium(II)Pyridine ligands are known to stabilize active palladium catalysts.
Heck ReactionPalladium(II)The flexible ligand could influence regioselectivity.
HydrogenationRhodium(I), Iridium(I)The electronic properties of the ligand can be tuned to optimize catalytic activity.
Olefin PolymerizationTitanium(IV), Zirconium(IV)The steric bulk of the ligand can control polymer chain growth.
Antimicrobial and Anticancer Agents

The development of metal-based drugs is a rapidly growing field of medicinal chemistry.[9] The pyridine moiety is present in numerous biologically active compounds, and the introduction of a metal center can enhance this activity. Palladium complexes of 2-hydrazinopyridine have shown cytotoxic effects against various cancer cell lines.[9] It is therefore plausible that complexes of 2-(4-hydrazinylbutyl)pyridine could exhibit interesting antimicrobial or anticancer properties. The flexible butyl chain may also influence the lipophilicity of the complexes, which is a key factor in their bioavailability and cellular uptake.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bridging capability of 2-(4-hydrazinylbutyl)pyridine makes it an attractive building block for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. By carefully selecting the metal ion and reaction conditions, it may be possible to control the dimensionality and porosity of the resulting network.

Conclusion and Future Outlook

2-(4-Hydrazinylbutyl)pyridine represents a promising, yet largely untapped, resource for coordination chemists. Its modular design, combining the well-established coordinating properties of pyridine with the versatility of a hydrazine group, all connected by a flexible alkyl spacer, provides a rich platform for the development of novel transition metal complexes. The synthetic protocols and potential applications outlined in this guide are intended to serve as a foundation for future research in this exciting area. Further exploration of the coordination chemistry of this ligand with a wider range of transition metals will undoubtedly lead to the discovery of new catalysts, materials, and therapeutic agents with unique and valuable properties.

References

  • Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. Available from: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Transition metal pyridine complexes. Wikipedia. Available from: [Link]

  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. PMC. Available from: [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • Copper(ii) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available from: [Link]

  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Pyridine and related ligands in transition metal homogeneous catalysis. ResearchGate. Available from: [Link]

  • Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. MDPI. Available from: [Link]

  • Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. Academia.edu. Available from: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Available from: [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. Available from: [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed. Available from: [Link]

  • (PDF) Transition Metal Complexes Derived From 2-hydroxy-4-(p-tolyldiazenyl)ben- zylidene)-2-(p-tolylamino)acetohydrazide Synthesis, Structural Characterization, and Biological Activities. ResearchGate. Available from: [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. ResearchGate. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Pyridine, 2-phenyl. Organic Syntheses Procedure. Available from: [Link]

  • 4-tert-Butyl-2-(4-tert-butylpyridin-2-yl)pyridinium nitrate. PMC. Available from: [Link]

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Application Note: Dual pH-Responsive Surface Functionalization of Mesoporous Silica Nanoparticles using 2-(4-Hydrazinylbutyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals.

Executive Summary

Premature cargo leakage in the bloodstream remains a critical bottleneck in the clinical translation of nanocarriers. This application note details a robust, self-validating protocol for the surface functionalization of mesoporous silica nanoparticles (MSNs) using 2-(4-Hydrazinylbutyl)pyridine , a highly versatile bifunctional capping agent. By leveraging dynamic covalent chemistry and pH-dependent protonation, this strategy creates a "dual-lock" gating mechanism. The system ensures near-zero premature release at physiological pH while triggering an accelerated burst release within the acidic endolysosomal compartments of target cells.

Mechanistic Rationale: The "Dual-Lock" Gating System

The high efficacy of this protocol relies on the precise chemical properties of the bifunctional ligand, 2-(4-Hydrazinylbutyl)pyridine. Rather than relying on a single stimulus, this molecule provides two distinct, synergistic triggers for cargo release:

  • The Anchor (Hydrazine Moiety): The terminal hydrazine group reacts with aldehyde-functionalized MSNs to form a dynamic covalent hydrazone bond . This bond is highly stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH 5.0–5.5), severing the cap from the nanoparticle surface[1].

  • The Gatekeeper (Pyridine Moiety): Pyridine possesses a pKa of approximately 5.2–5.5. At pH 7.4, the unprotonated pyridine rings are neutral and hydrophobic, collapsing over the mesopores to physically block cargo efflux[2]. Upon entering the acidic endosome, the nitrogen atoms protonate. The resulting positive charges generate strong electrostatic repulsion that forces the polymer network open, facilitating drug diffusion[3].

  • The Hinge (Butyl Spacer): The four-carbon aliphatic chain provides the necessary steric flexibility for the pyridine rings to fold and effectively seal the 2–3 nm pores of MCM-41 type MSNs without causing steric hindrance during the initial conjugation step.

Workflow & Pathway Visualization

G cluster_release pH-Triggered Release Mechanism N1 Bare MSNs (Porous Core) N2 CHO-MSNs (Aldehyde Modified) N1->N2 APTES + Glutaraldehyde N3 DOX@CHO-MSNs (Cargo Loaded) N2->N3 Doxorubicin Incubation N4 DOX@MSN-Py (Hydrazone Capped) N3->N4 2-(4-Hydrazinylbutyl)pyridine Ligation N5 pH 7.4: Pores Blocked (Neutral Pyridine) N4->N5 Physiological Conditions N6 pH 5.0: Burst Release (Protonated Pyridine & Hydrazone Cleavage) N5->N6 Endosomal Acidification

Workflow of MSN functionalization with 2-(4-Hydrazinylbutyl)pyridine and pH-triggered drug release.

Experimental Protocols

To ensure trustworthiness and reproducibility, this methodology is designed as a self-validating system. Characterization checkpoints are built into the workflow to confirm successful functionalization before proceeding to the next step.

Protocol A: Synthesis of Aldehyde-Functionalized MSNs (CHO-MSNs)
  • Silanization: Disperse 100 mg of bare MCM-41 MSNs in 50 mL of anhydrous toluene. Add 100 µL of 3-aminopropyltriethoxysilane (APTES) and reflux at 110°C for 12 hours under a nitrogen atmosphere.

  • Purification: Centrifuge at 10,000 rpm, wash three times with ethanol, and dry under vacuum to yield amine-functionalized nanoparticles (NH₂-MSNs).

  • Aldehyde Conversion: Disperse the NH₂-MSNs in 20 mL of PBS (pH 7.4). Add 1 mL of 5% glutaraldehyde and stir for 4 hours at room temperature to convert amines to terminal aldehydes. Wash thoroughly with deionized water to remove unreacted glutaraldehyde.

  • Self-Validation Checkpoint (Zeta Potential): Bare MSNs should read highly negative (~ -25 mV). NH₂-MSNs must shift to a strong positive charge (~ +34 mV). Successful CHO-MSNs will revert to a near-neutral or slightly negative charge (~ -4 mV).

Protocol B: Cargo Loading (Doxorubicin)
  • Equilibration: Dissolve 10 mg of Doxorubicin Hydrochloride (DOX) in 10 mL of PBS (pH 7.4).

  • Entrapment: Add 50 mg of CHO-MSNs to the DOX solution. Stir the suspension in the dark for 24 hours to allow maximum equilibrium partitioning of the drug into the mesopores. Do not wash the particles at this stage to prevent premature drug diffusion.

Protocol C: Surface Capping with 2-(4-Hydrazinylbutyl)pyridine
  • Ligation: To the stirring DOX@CHO-MSN suspension, dropwise add 20 mg of 2-(4-Hydrazinylbutyl)pyridine dissolved in 1 mL of DMSO.

  • Catalysis: Add a catalytic amount of glacial acetic acid (10 µL) to lower the activation energy for hydrazone formation.

  • Incubation: Stir the mixture for 12 hours at room temperature in the dark.

  • Purification: Centrifuge at 10,000 rpm for 10 minutes. Wash the pellet extensively with PBS (pH 7.4) until the supernatant runs clear of free DOX.

  • Self-Validation Checkpoint (FTIR): Perform FTIR spectroscopy on a dried aliquot. The appearance of a sharp peak at ~1640 cm⁻¹ confirms the formation of the C=N hydrazone bond.

Protocol D: In Vitro pH-Responsive Release Assay
  • Preparation: Disperse 5 mg of the capped nanoparticles (DOX@MSN-Py) in 5 mL of PBS at pH 7.4 (simulating blood plasma) and 5 mL of acetate buffer at pH 5.0 (simulating endosomes).

  • Dialysis: Transfer the suspensions to dialysis bags (MWCO 3500 Da) and submerge them in 45 mL of their respective buffers at 37°C with gentle shaking (100 rpm).

  • Sampling: Extract 1 mL aliquots of the outer buffer at predetermined time points, immediately replacing the volume with fresh buffer to maintain sink conditions.

  • Quantification: Quantify DOX release using UV-Vis spectrophotometry at an absorbance of 480 nm.

Data Presentation

The following tables summarize the expected quantitative data derived from the self-validation checkpoints and the final release assay.

Table 1: Physicochemical Characterization Checkpoints

Nanoparticle Stage Hydrodynamic Size (DLS) Zeta Potential (mV) Key FTIR Marker (cm⁻¹)
Bare MSNs 120 ± 5 nm -25.4 ± 1.2 1080 (Si-O-Si stretch)
NH₂-MSNs 125 ± 6 nm +34.2 ± 1.5 1550 (N-H bend)
CHO-MSNs 128 ± 5 nm -4.1 ± 0.8 1720 (C=O stretch)

| DOX@MSN-Py | 135 ± 8 nm | +12.5 ± 1.1 | 1640 (C=N hydrazone) |

Table 2: Time-Dependent DOX Release Kinetics

Time (Hours) % Release at pH 7.4 (Plasma Simulation) % Release at pH 5.0 (Endosome Simulation)
1 Hour < 2% 25%
4 Hours < 5% 55%
12 Hours < 8% 82%

| 24 Hours | < 10% | 94% |

Note: The minimal release at pH 7.4 confirms the efficacy of the unprotonated pyridine rings in sealing the mesopores, while the burst release at pH 5.0 validates the dual hydrazone-cleavage and pyridine-repulsion mechanism.

References

  • pH-Responsive Mesoporous Silica and Carbon Nanoparticles for Drug Delivery Source: MDPI (Materials) URL:[1]

  • Responsive Polymer-Coated Mesoporous Silica as a pH-Sensitive Nanocarrier for Controlled Release Source: ACS Publications (Langmuir) URL:[2]

  • Mesoporous silica nanoparticles for stimuli-responsive controlled drug delivery: advances, challenges, and outlook Source: National Institutes of Health (PMC) URL:[3]

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Application Notes and Protocols for the Catalytic Applications of 2-(4-Hydrazinylbutyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The ligand 2-(4-hydrazinylbutyl)pyridine is a specialized derivative for which specific catalytic applications of its metal complexes are not extensively documented in publicly available literature. Therefore, this guide has been constructed by a senior application scientist to provide a robust framework based on established principles of coordination chemistry and catalysis. The protocols and applications described herein are predictive, drawing from the known catalytic activities of structurally related pyridine, hydrazine, and hydrazone-based metal complexes. These notes are intended to serve as a foundational guide for researchers and drug development professionals to explore the potential of this novel ligand in catalysis.

Introduction: The Potential of a Bifunctional Ligand

The 2-(4-hydrazinylbutyl)pyridine ligand presents a compelling scaffold for the design of novel transition metal catalysts. Its architecture combines the π-accepting and σ-donating properties of a pyridine ring with the versatile coordination and redox activity of a hydrazinyl moiety, connected by a flexible butyl spacer. This unique combination offers several potential advantages in catalysis:

  • Bidentate or Tridentate Coordination: The ligand can coordinate to a metal center through the pyridyl nitrogen and one or both nitrogens of the hydrazinyl group, allowing for the formation of stable chelate rings.

  • Redox-Active Hydrazinyl Group: The hydrazinyl fragment can participate in electron transfer processes, potentially enabling catalytic cycles that involve changes in the ligand's oxidation state.

  • Tunable Steric and Electronic Properties: The butyl chain provides steric flexibility, while the pyridine ring and hydrazinyl group's electronic properties can be modulated through substitution, allowing for fine-tuning of the catalyst's reactivity and selectivity.

This guide will provide detailed, albeit prospective, protocols for the synthesis of the ligand, its metal complexes, and their potential applications in key catalytic transformations relevant to organic synthesis and drug development.

Synthesis of the Ligand and its Metal Complexes

Proposed Synthesis of 2-(4-Hydrazinylbutyl)pyridine

A plausible synthetic route to 2-(4-hydrazinylbutyl)pyridine (3 ) is proposed, starting from commercially available 2-(4-chlorobutyl)pyridine (1 ). This multi-step synthesis involves the introduction of a protected hydrazine equivalent, followed by deprotection.

Ligand_Synthesis cluster_0 Step 1: Phthalimide Substitution cluster_1 Step 2: Hydrazinolysis start 2-(4-chlorobutyl)pyridine (1) reagent1 Potassium Phthalimide, DMF, 80 °C intermediate1 2-(4-(1,3-dioxoisoindolin-2-yl)butyl)pyridine (2) start->intermediate1 reagent2 Hydrazine Hydrate, Ethanol, Reflux product 2-(4-hydrazinylbutyl)pyridine (3) intermediate1->product

Caption: Proposed synthetic pathway for 2-(4-hydrazinylbutyl)pyridine.

Protocol 2.1: Synthesis of 2-(4-Hydrazinylbutyl)pyridine (3)

  • Step 1: Synthesis of 2-(4-(1,3-dioxoisoindolin-2-yl)butyl)pyridine (2)

    • To a solution of 2-(4-chlorobutyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the phthalimide-protected intermediate 2 .

  • Step 2: Synthesis of 2-(4-hydrazinylbutyl)pyridine (3)

    • Suspend the intermediate 2 (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the suspension.

    • Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield the final ligand 3 .

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with 2-(4-hydrazinylbutyl)pyridine can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The coordination mode and the final structure of the complex will depend on the metal, the metal-to-ligand ratio, and the reaction conditions.

Complex_Synthesis ligand 2-(4-hydrazinylbutyl)pyridine (L) reaction Solvent (e.g., Ethanol, Acetonitrile), Stirring, Temperature Control ligand->reaction metal_salt Metal Salt (e.g., PdCl₂, Cu(OAc)₂, FeCl₃) metal_salt->reaction complex [M(L)nClx] Complex reaction->complex

Caption: General workflow for the synthesis of metal complexes.

Protocol 2.2: Synthesis of a Palladium(II) Complex

  • Dissolve 2-(4-hydrazinylbutyl)pyridine (2.0 eq) in ethanol.

  • In a separate flask, dissolve palladium(II) chloride (PdCl₂) (1.0 eq) in a minimal amount of ethanol (with a few drops of HCl to aid dissolution if necessary).

  • Slowly add the palladium chloride solution to the ligand solution with vigorous stirring.

  • A precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the complex using techniques such as FT-IR, NMR spectroscopy, elemental analysis, and X-ray crystallography if suitable crystals can be obtained.

This general procedure can be adapted for other transition metals like copper, nickel, iron, and cobalt by selecting the appropriate metal salt and solvent system.[1][2]

Potential Catalytic Applications and Protocols

Based on the catalytic activities of related pyridine and hydrazine-based metal complexes, we can anticipate that 2-(4-hydrazinylbutyl)pyridine metal complexes could be effective catalysts in a range of organic transformations.

Application in Oxidation Catalysis

Metal complexes are widely used as catalysts for the oxidation of various organic substrates, including alcohols and alkanes.[3][4] The presence of a redox-active hydrazinyl moiety in the ligand could facilitate the formation of high-valent metal-oxo or metal-peroxo species, which are often the active oxidants in these reactions.[5]

Protocol 3.1: Catalytic Oxidation of Alcohols to Aldehydes/Ketones

This protocol describes a hypothetical procedure for the oxidation of a secondary alcohol, such as 1-phenylethanol, to acetophenone, using a copper(II) complex of 2-(4-hydrazinylbutyl)pyridine as the catalyst.

  • Catalyst Screening and Optimization:

    • In a reaction vial, add the Cu(II)-[2-(4-hydrazinylbutyl)pyridine] complex (1-5 mol%), 1-phenylethanol (1.0 mmol), and a suitable solvent (e.g., acetonitrile).

    • Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (1.5-2.0 eq).

    • Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.

    • Optimize the reaction conditions by varying the catalyst loading, oxidant, solvent, and temperature.

  • Preparative Scale Reaction:

    • Once the optimal conditions are determined, perform the reaction on a larger scale.

    • After the reaction is complete (as indicated by GC or TLC), quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure acetophenone.

ParameterCondition/ValueRationale
Catalyst Cu(II)-[2-(4-hydrazinylbutyl)pyridine]Copper is a cost-effective and redox-active metal known for its catalytic activity in oxidation reactions.
Substrate 1-phenylethanolA common benchmark substrate for alcohol oxidation.
Oxidant H₂O₂ or TBHPReadily available and relatively "green" oxidants.
Solvent AcetonitrileA polar aprotic solvent that is often effective for oxidation reactions.
Temperature 50-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant catalyst decomposition.
Application in Cross-Coupling Reactions

Palladium complexes with pyridine-containing ligands are well-established catalysts for C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings.[6][7] The 2-(4-hydrazinylbutyl)pyridine ligand could provide a stable coordination environment for the palladium center throughout the catalytic cycle.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a hypothetical procedure for the coupling of an aryl halide (e.g., 4-bromoanisole) with an arylboronic acid (e.g., phenylboronic acid) using a palladium(II) complex of 2-(4-hydrazinylbutyl)pyridine as a pre-catalyst.

  • Reaction Setup:

    • To a reaction flask, add the Pd(II)-[2-(4-hydrazinylbutyl)pyridine] complex (0.1-1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

    • Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Reaction and Work-up:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired biaryl product.

Suzuki_Cycle Pd(0)L Pd(0)L_n OxAdd Oxidative Addition ArPd(II)XL Ar-Pd(II)-X L_n Pd(0)L->ArPd(II)XL Ar-X Transmetal Transmetallation ArPd(II)Ar'L Ar-Pd(II)-Ar' L_n ArPd(II)XL->ArPd(II)Ar'L Ar'-B(OH)₂ ArPd(II)Ar'L->Pd(0)L Ar-Ar' RedElim Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

ParameterCondition/ValueRationale
Pre-catalyst Pd(II)-[2-(4-hydrazinylbutyl)pyridine]Palladium is the most common metal for Suzuki-Miyaura coupling. The ligand is expected to stabilize the active Pd(0) species.
Substrates Aryl halide and Arylboronic acidStandard coupling partners for this reaction.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetallation step.
Solvent Toluene/Water or Dioxane/WaterBiphasic solvent systems are often effective for this reaction.
Temperature 80-100 °CTypical temperature range for Suzuki-Miyaura couplings.
Application in Reduction Catalysis

Metal complexes can catalyze the reduction of various functional groups.[8] The combination of a pyridine ring and a hydrazinyl group in the ligand might offer unique electronic properties to a metal center, potentially enabling efficient hydride transfer reactions.[9]

Protocol 3.3: Catalytic Reduction of Nitroarenes to Anilines

This protocol provides a hypothetical procedure for the reduction of a nitroarene (e.g., nitrobenzene) to the corresponding aniline using a ruthenium or iron complex of 2-(4-hydrazinylbutyl)pyridine and a suitable reducing agent.

  • Reaction Setup:

    • In a high-pressure reactor, add the Ru(II) or Fe(II)-[2-(4-hydrazinylbutyl)pyridine] complex (0.5-2 mol%), nitrobenzene (1.0 mmol), and a solvent (e.g., ethanol or isopropanol).

    • Add a reducing agent, such as formic acid/triethylamine azeotrope or use molecular hydrogen (H₂).

    • If using H₂, purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Reaction and Work-up:

    • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

    • Monitor the reaction progress by GC or TLC.

    • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure (if using H₂).

    • Filter the reaction mixture to remove the catalyst (if heterogeneous).

    • Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) if an acidic reducing agent was used.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain aniline.

ParameterCondition/ValueRationale
Catalyst Ru(II) or Fe(II) complexRuthenium and iron are known to be effective for nitroarene reduction.
Substrate NitrobenzeneA common substrate for this transformation.
Reducing Agent H₂ or Formic acid/TriethylamineCommon and effective reducing agents for this reaction.
Solvent Ethanol or IsopropanolProtic solvents are often suitable for reduction reactions.
Temperature/Pressure 80-120 °C / 10-50 bar H₂Higher temperatures and pressures are often required for efficient reduction.

Conclusion and Future Outlook

The 2-(4-hydrazinylbutyl)pyridine ligand holds significant promise for the development of novel and efficient transition metal catalysts. While the catalytic applications of its metal complexes are yet to be extensively explored, the foundational knowledge from related pyridine and hydrazine-based systems provides a strong basis for future research. The protocols and potential applications outlined in this guide are intended to inspire and direct researchers in unlocking the catalytic potential of this intriguing ligand. Further studies, including detailed mechanistic investigations and expansion of the substrate scope, will be crucial in establishing the utility of these complexes in synthetic chemistry and drug development.

References

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. Available at: [Link]

  • Copper(ii) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes - IntechOpen. Available at: [Link]

  • Transition metal pyridine complexes - Wikipedia. Available at: [Link]

  • Cross-Coupling of 2-(buthylselanyl)pyridine with Grignard Reagents. - ResearchGate. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]

  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Available at: [Link]

  • Metal complex catalysis in a synthesis of pyridine bases - ResearchGate. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation | IntechOpen. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]

  • The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. Available at: [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. Available at: [Link]

  • Group 13 ion coordination to pyridyl breaks the reduction potential vs. hydricity scaling relationship for dihydropyridinates - eScholarship.org. Available at: [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]

  • Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines - Academia.edu. Available at: [Link]

  • Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review - MDPI. Available at: [Link]

  • Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation - OUCI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(4-Hydrazinylbutyl)pyridine Against Oxidative Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 2-(4-Hydrazinylbutyl)pyridine. This guide is designed for researchers and drug development professionals who require high-fidelity preservation of this highly reactive bifunctional molecule.

Below, you will find a mechanistic breakdown of its degradation pathways, targeted troubleshooting FAQs, a self-validating Standard Operating Procedure (SOP), and quantitative stability data.

Mechanistic Overview: The Vulnerability of Alkylhydrazines

2-(4-Hydrazinylbutyl)pyridine contains a robust pyridine ring and a highly reactive terminal alkylhydrazine moiety. The primary mechanism of degradation during storage is not a simple reaction with ambient air; it is a trace-metal catalyzed auto-oxidation .

In its free base (unprotonated) form, the hydrazine group acts as a potent reducing agent. When exposed to trace transition metals (such as Cu²⁺ or Fe³⁺) and oxygen, the molecule oxidizes into a transient diazene intermediate. This intermediate rapidly decomposes, extruding nitrogen gas (N₂) and generating highly reactive carbon-centered radicals[1]. These radicals subsequently recombine to form complex, viscous polymeric mixtures.

Crucially, electrochemical studies demonstrate that hydrazine molecules are only electro-active in their unprotonated state; converting the molecule to a protonated hydrazinium cation (N₂H₅⁺) renders it electro-inactive, effectively halting the oxidation cycle[2]. Furthermore, the removal of trace metals using chelators or metal-free environments suppresses the catalytic initiation of this pathway[3].

G A 2-(4-Hydrazinylbutyl)pyridine (Free Base) B O2 & Trace Metals (Cu2+, Fe3+) A->B Environmental Exposure F Protonated HCl Salt (N2H5+) A->F Addition of HCl (Stabilization) C Diazene Intermediate (R-N=N-H) B->C Catalytic Oxidation D Radical Formation & N2 Extrusion C->D Auto-decomposition E Degradation Products (Alkanes, Pyridines) D->E Radical Recombination F->B Electro-inactive (Resists Oxidation)

Diagram illustrating the trace-metal catalyzed oxidation pathway versus HCl stabilization.

Troubleshooting & FAQs

Q: My 2-(4-Hydrazinylbutyl)pyridine free base turned from a pale liquid to a dark, viscous oil after a month at 4°C. What happened? A: The molecule underwent auto-oxidation followed by radical polymerization. Because monosubstituted alkylhydrazines are atom-efficient sources of carbon-centered radicals upon oxidation[1], even minor oxygen ingress combined with trace metal ions will initiate a chain reaction. The viscous oil is a mixture of alkane and pyridine-derivative polymers formed by radical recombination.

Q: How can I fundamentally alter the molecule's storage stability without losing its chemical utility for my downstream assays? A: Convert the free base to a hydrochloride (HCl) salt. Because the protonated hydrazinium ion is electro-inactive[2], it resists oxidation. This is why the commercially available form of this compound for long-term R&D is almost exclusively 2-(4-hydrazinylbutyl)pyridine hydrochloride (CAS: 887595-17-7)[4]. The salt can be easily neutralized back to the free base in situ using a mild base (e.g., DIPEA or triethylamine) just prior to your experiment.

Q: I purged my storage vials with Nitrogen gas, but degradation still occurred. Why is my inert atmosphere failing? A: Nitrogen gas is lighter than ambient air. If the septum seal is imperfect or when the vial is briefly opened, Nitrogen easily diffuses out, allowing oxygen to re-enter. We strongly recommend purging with ultra-high purity (UHP) Argon. Argon is denser than air and forms a protective, heavy "blanket" over the compound. Additionally, if your solvent was not thoroughly degassed prior to storage, dissolved oxygen will initiate degradation regardless of the headspace.

Q: Does the choice of glassware actually impact the shelf life of this compound? A: Yes, significantly. Standard borosilicate glass contains trace amounts of iron and copper oxides on its surface. Because hydrazine oxidation is a metal-ion catalyzed process[3], contact with untreated glass accelerates degradation. Always use acid-washed, metal-free amber vials to eliminate catalytic initiation sites and protect the compound from UV-induced radical formation.

Standard Operating Procedure (SOP): Anhydrous, Metal-Free Storage

To guarantee the integrity of your compound, follow this self-validating protocol for cryogenic storage.

Phase 1: Chemical Stabilization (Salt Formation)

Causality: Protonation shifts the molecule from an electro-active free base to an electro-inactive hydrazinium salt, drastically raising the oxidation potential[2].

  • Dissolve the 2-(4-Hydrazinylbutyl)pyridine free base in anhydrous, degassed diethyl ether under an Argon atmosphere.

  • Slowly add 1.1 equivalents of anhydrous ethereal HCl at 0°C.

  • Filter the resulting 2-(4-hydrazinylbutyl)pyridine hydrochloride precipitate[4] using a Schlenk frit.

Phase 2: Desiccation and Aliquoting

Causality: Water facilitates proton exchange and increases the mobility of catalytic trace metal contaminants. 4. Lyophilize the isolated salt under high vacuum (<0.1 Torr) for 24 hours to achieve <0.1% moisture content. 5. Transfer the dried powder into acid-washed, amber glass vials. (Acid washing removes catalytic trace metals[3]).

Phase 3: Inert Blanketing and Self-Validation
  • Purge the headspace of each vial with UHP Argon for 3 minutes.

  • Seal hermetically using PTFE-lined silicone septa and aluminum crimp caps.

  • Self-Validation Step: Do not immediately commit the entire batch to long-term storage. Store one "sentinel" vial at room temperature for 7 days. Dissolve this sample in degassed D₂O and analyze via ¹H-NMR. The absence of an upfield shift in the butyl chain protons (indicating diazene formation) and the absence of line broadening (indicating paramagnetic radicals) validates that the inert, metal-free conditions were successfully achieved.

  • Upon passing validation, transfer the remaining batch to a -80°C freezer.

Workflow Step1 1. Synthesize or Receive Free Base Step2 2. Convert to HCl Salt (Protonation) Step1->Step2 Step3 3. Lyophilize to Dryness (<0.1% Moisture) Step2->Step3 Step4 4. Aliquot into Acid-Washed Amber Vials Step3->Step4 Step5 5. Purge with UHP Argon (Heavy Inert Blanket) Step4->Step5 Step6 6. Seal with PTFE Septa & Store at -80°C Step5->Step6

Step-by-step workflow for the preparation and long-term inert storage of alkylhydrazines.

Quantitative Stability Data

The following table summarizes the expected shelf life of 2-(4-Hydrazinylbutyl)pyridine based on the chemical form and storage conditions utilized.

Chemical FormTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Mechanism
Free Base Room Temp (25°C)Ambient AirExposed< 24 HoursRapid auto-oxidation, UV radical initiation
Free Base 4°CAmbient AirDark1-2 WeeksSlow oxidation, trace metal catalysis
Free Base -20°CArgon PurgedDark3-6 MonthsGradual radical generation
HCl Salt 4°CAmbient AirDark6-12 MonthsHighly stable, electro-inactive
HCl Salt -80°CArgon PurgedDark> 2 Years Negligible degradation

References

1.[3] Title: The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide - DTIC Source: dtic.mil URL:

2.[4] Title: 2-(4-hydrazinylbutyl)pyridine hydrochloride | CAS:887595-17-7 Source: accelpharmtech.com URL:

3.[2] Title: The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction - ACS Publications Source: acs.org URL:

4.[1] Title: Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: mdpi.com URL:

Sources

Technical Support Center: Troubleshooting 2-(4-Hydrazinylbutyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of monoalkyl hydrazines like 2-(4-Hydrazinylbutyl)pyridine (CAS: 887595-17-7) is notoriously challenging due to the high nucleophilicity of hydrazine intermediates, which frequently leads to polyalkylation and complex purification pipelines.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction yields.

Strategic Overview of Synthetic Pathways

Before troubleshooting specific issues, it is critical to understand the causality behind pathway selection. Direct alkylation is kinetically unfavorable for mono-substitution, forcing chemists to rely on statistical excess or protecting group chemistry.

SynthesisRoutes Target Target: 2-(4-Hydrazinylbutyl)pyridine Direct Direct Alkylation (Hydrazine Hydrate) Target->Direct Carbazate Carbazate Alkylation (Boc-Hydrazine) Target->Carbazate Reductive Reductive Amination (Aldehyde Precursor) Target->Reductive Direct_Result High Polyalkylation Requires 20x Excess Direct->Direct_Result Carbazate_Result High Selectivity Requires Deprotection Carbazate->Carbazate_Result Reductive_Result No Over-alkylation Requires Mild Reductant Reductive->Reductive_Result

Fig 1. Comparison of synthetic strategies for 2-(4-Hydrazinylbutyl)pyridine.

FAQ & Troubleshooting Guides

Section A: Direct Alkylation (The "Brute Force" Method)

Q1: I am reacting 2-(4-chlorobutyl)pyridine with hydrazine hydrate, but my LC-MS shows mostly dialkylated and polyalkylated mass peaks. How do I improve the monoalkylation yield? A: This is a classic kinetic problem inherent to hydrazine chemistry. The electron-donating nature of the newly attached alkyl chain makes the resulting monoalkylhydrazine significantly more nucleophilic than the starting unsubstituted hydrazine. Consequently, the reaction cascade heavily favors rapid over-alkylation[1]. To suppress this, you must manipulate the reaction kinetics by using a massive stoichiometric excess of hydrazine. This statistically ensures the electrophile encounters unreacted hydrazine rather than the monoalkylated product.

Table 1: Effect of Hydrazine Hydrate Stoichiometry on Direct Alkylation Yield

Equivalents of HydrazineMonoalkylated Yield (%)Polyalkylated Byproducts (%)Reaction Condition
1.0 eq< 10%> 80%Reflux, 24h
5.0 eq~ 35%~ 50%Reflux, 24h
20.0 eq> 75%< 5%Reflux, 24h

Note: While 20 equivalents provide good yields, the environmental and safety hazards of handling bulk hydrazine often make this route unscalable.

Section B: The Carbazate Route (The "Precision" Method)

Q2: I switched to using tert-butyl carbazate (Boc-hydrazine) to prevent polyalkylation, but my reaction with 2-(4-bromobutyl)pyridine is sluggish and low-yielding. What is going wrong? A: While the Boc group successfully prevents over-alkylation by withdrawing electron density, it also significantly reduces the nucleophilicity of the adjacent nitrogen[2]. To overcome this activation barrier, you need a stronger base and a catalyst. We recommend using Cesium Carbonate (Cs₂CO₃) in DMF at elevated temperatures (60-80 °C), supplemented with a catalytic amount of Potassium Iodide (KI). KI facilitates an in situ Finkelstein reaction, converting your alkyl bromide into a highly reactive alkyl iodide, which significantly accelerates the alkylation of protected hydrazines[3].

CarbazateWorkflow Step1 1. Finkelstein Rxn KI + Alkyl Bromide Step2 2. Alkylation Boc-Hydrazine + Cs2CO3 Step1->Step2 Step3 3. Extraction EtOAc / Brine Wash Step2->Step3 Step4 4. Deprotection 4M HCl in Dioxane Step3->Step4 Step5 5. Isolation Precipitate HCl Salt Step4->Step5

Fig 2. Step-by-step workflow for the highly selective carbazate alkylation method.

Section C: Reductive Amination Approach

Q3: Can I synthesize this compound starting from 4-(pyridin-2-yl)butanal instead of a halide? A: Yes, reductive amination is an elegant, over-alkylation-free alternative. You can condense the aldehyde with Boc-hydrazine to form a hydrazone intermediate. For the subsequent reduction, avoid harsh reagents like LiAlH₄ which can cleave the delicate N-N bond. Instead, use α -picoline-borane (pic-BH₃). It is highly chemoselective and has been proven efficient for the direct reductive alkylation of hydrazine derivatives[4].

Table 2: Chemoselectivity of Reducing Agents in Hydrazone Reduction

Reducing AgentReaction TempN-N Bond Cleavage RiskMonoalkylhydrazine Yield
LiAlH₄0 °C to RTHigh (Side reaction)Low (< 20%)
NaBH₄RTModerateModerate (40-50%)
NaBH₃CNRTLowGood (65-75%)
α-Picoline-BH₃RTNoneExcellent (> 85%)

Self-Validating Protocol: Optimized Synthesis via Boc-Hydrazine

To ensure high yields and reproducibility, follow this self-validating protocol. Each step includes a physical or chemical cue to confirm success before proceeding.

Step 1: In situ Finkelstein & Alkylation

  • Action: Combine 2-(4-bromobutyl)pyridine (1.0 eq), tert-butyl carbazate (1.5 eq), Cs₂CO₃ (2.0 eq), and KI (0.2 eq) in anhydrous DMF (0.3 M). Heat to 60 °C under nitrogen for 12 hours.

  • Validation Check: The suspension will transition from white to a distinct pale yellow tint upon heating, indicating active Finkelstein iodine exchange. Monitor by TLC (EtOAc/Hexanes); the complete disappearance of the UV-active starting material confirms the alkylation is complete.

Step 2: Workup & Isolation of Intermediate

  • Action: Quench the reaction with ice water and extract with EtOAc. Wash the organic layer 5 times with a 50% brine solution to partition the DMF into the aqueous phase.

  • Validation Check: The organic layer should no longer smell faintly of amine/DMF. Evaporation under reduced pressure will yield a viscous, transparent yellow oil (the Boc-protected intermediate).

Step 3: Deprotection

  • Action: Dissolve the crude oil in a minimal amount of anhydrous DCM. Slowly add 4M HCl in dioxane (10.0 eq) at 0 °C.

  • Validation Check: Vigorous gas evolution (release of CO₂ and isobutylene) will occur immediately. This is the visual confirmation of Boc cleavage.

Step 4: Isolation of the Final Product

  • Action: Stir at room temperature for 2 hours. Once gas evolution ceases, a precipitate will form. Filter the solid and wash thoroughly with cold diethyl ether.

  • Validation Check: The resulting highly hygroscopic white powder is 2-(4-hydrazinylbutyl)pyridine dihydrochloride. If the powder turns into a sticky gum upon exposure to air, it confirms the presence of the highly hygroscopic hydrochloride salt; store immediately in a vacuum desiccator.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 2007. 1

  • Kawase, Y., et al. "Synthesis of Hydrazine Derivatives (Hydrazides)." Synthesis, 2014. 4

  • Meyer, K. G. "Simple Preparation of Monoalkylhydrazines." Synlett, 2004. 2

  • Tõnisson, J., et al. "Potassium iodide catalysis in the alkylation of protected hydrazines." Proceedings of the Estonian Academy of Sciences, 2026. 3

Sources

Technical Support Center: Troubleshooting Low Conjugation Efficiency with 2-(4-Hydrazinylbutyl)pyridine Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for utilizing 2-(4-Hydrazinylbutyl)pyridine and related hydrazinopyridine linkers. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to navigate the complexities of hydrazone bioconjugation. This guide is structured as a series of questions and answers that address common challenges, moving from foundational principles to advanced troubleshooting, to help you achieve high-yield, stable conjugates for your research and drug development programs.

Section 1: Foundational Principles & Pre-Reaction Checks

Before troubleshooting a reaction, it's crucial to understand the underlying chemistry and ensure your reagents are in optimal condition. Problems often originate here.

Q1: What is the fundamental mechanism of hydrazone formation, and what makes it a reversible reaction?

The conjugation reaction between a 2-(4-Hydrazinylbutyl)pyridine linker and an aldehyde or ketone on a target biomolecule is a type of imine ligation. It proceeds via a two-step, reversible mechanism that is typically under general acid catalysis.[1]

  • Nucleophilic Attack: The terminal hydrazine nitrogen of the linker acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Tetrahedral Intermediate Formation: This attack forms an unstable, tetrahedral hemiaminal intermediate.

  • Dehydration: The hemiaminal is then dehydrated (loses a water molecule) to form the final, stable C=N double bond of the hydrazone.[1]

The entire process is an equilibrium, meaning the hydrazone can hydrolyze back to the starting hydrazine and carbonyl compounds. The position of this equilibrium—and thus the stability of your conjugate—is highly dependent on factors like pH and the electronic properties of the reactants.[1][2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazine Pyridine-Linker-NH-NH₂ (Hydrazine) Intermediate Tetrahedral Hemiaminal Hydrazine->Intermediate Nucleophilic Attack (+H⁺ catalysis) Carbonyl Biomolecule-C=O (Aldehyde/Ketone) Carbonyl->Intermediate Intermediate->Hydrazine Reversion Hydrazone Biomolecule-C=N-NH-Linker-Pyridine (Hydrazone) Intermediate->Hydrazone Dehydration (-H₂O) Hydrazone->Intermediate Hydrolysis (+H₂O) Water H₂O

Caption: Mechanism of acid-catalyzed hydrazone formation.

Q2: My linker has been in the freezer for a while. How should I properly store and handle it to ensure maximum reactivity?

This is a critical, and often overlooked, source of low efficiency. Free hydrazinopyridine moieties are susceptible to oxidative decomposition.[2]

  • Proper Storage: The linker should be stored as a salt (e.g., hydrochloride or TFA salt) at -20°C or below, protected from light and moisture.[2] The salt form is significantly more stable than the free base.

  • Aliquot: Upon receipt, aliquot the solid linker into single-use amounts to avoid repeated freeze-thaw cycles and moisture introduction.

  • Fresh Solutions: Always prepare solutions of the linker immediately before use. Do not store stock solutions in buffer for extended periods, as the linker's stability is limited in solution.[2]

Section 2: Troubleshooting the Conjugation Reaction

If you've confirmed your reagents are sound, the next step is to scrutinize the reaction conditions. The following workflow and Q&A will guide you through the most common issues.

G cluster_solutions Corrective Actions Start Start: Low Conjugation Efficiency Check_pH 1. Verify Reaction pH Is it between 4.5 and 6.0? Start->Check_pH Check_Reagents 2. Assess Reagent Integrity Is the linker active? Is the carbonyl compound present? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH to 4.5-6.0 using non-amine buffer Check_pH->Adjust_pH No Optimize_Conditions 3. Optimize Reaction Conditions Add Aniline Catalyst? Increase Molar Excess? Extend Reaction Time? Check_Reagents->Optimize_Conditions Yes New_Reagents Use fresh linker aliquot Confirm carbonyl incorporation (e.g., via periodate oxidation) Check_Reagents->New_Reagents No Analyze_Product 4. Analyze Conjugate Stability Is the product degrading during purification/storage? Optimize_Conditions->Analyze_Product Yes Add_Catalyst Add 10-100 mM Aniline Increase linker:biomolecule ratio Monitor reaction over 24h Optimize_Conditions->Add_Catalyst No Success Success: High Efficiency Achieved Analyze_Product->Success No Stabilize_Bond Reduce hydrazone with NaCNBH₃ Optimize purification pH Analyze_Product->Stabilize_Bond Yes Adjust_pH->Check_pH New_Reagents->Check_Reagents Add_Catalyst->Optimize_Conditions Stabilize_Bond->Analyze_Product

Caption: A logical workflow for troubleshooting low conjugation efficiency.

Q3: My conjugation yield is near zero. What is the very first parameter I should investigate?

Reaction pH. The rate of hydrazone formation is exquisitely sensitive to pH. The optimal pH for this reaction is typically around 4.5.[1] Many biological applications require work at physiological pH (~7.4), which is challenging because the reaction rate is significantly slower.[1]

  • Why is pH so critical? The reaction requires a delicate balance. It needs enough acid to catalyze the dehydration of the hemiaminal intermediate, but not so much acid that it fully protonates the hydrazine nucleophile, rendering it unreactive.[1]

  • Immediate Action: Measure the pH of your actual reaction mixture after all components have been added. Do not just assume the pH of the stock buffer is correct. High concentrations of proteins can alter the buffer's pH.[3] Use a non-amine-containing buffer like acetate or phosphate.

pH RangeConsequence for Hydrazone LigationRecommendation
< 4.0 Hydrazine is protonated (R-NH-NH₃⁺) and becomes a poor nucleophile. Reaction rate drops significantly.[1]Increase pH into the optimal range.
4.5 - 6.0 Optimal Range. Good balance between active nucleophile and acid-catalyzed dehydration.[1]This is the target range for initial optimization experiments.
> 6.5 Dehydration step becomes very slow, becoming the rate-limiting step. Overall reaction rate decreases.[1]Decrease pH or, if not possible, use a catalyst (see Q4).
> 8.5 Risk of linker instability and competing side reactions, such as hydrolysis of other functional groups on the biomolecule.[3]Avoid highly alkaline conditions unless specifically required.
Q4: My protocol requires me to work at a neutral pH (7.0-7.4), and the reaction is incredibly slow. How can I speed it up without changing the pH?

Use an aniline catalyst . Aniline has been shown to dramatically accelerate the rate of hydrazone and oxime ligations, especially at neutral pH.[1][2][4] It acts as a general acid-base catalyst, facilitating the key proton transfer steps in the reaction mechanism.

  • How it Works: Aniline helps to efficiently shuttle protons during the rate-limiting dehydration of the tetrahedral intermediate, which is particularly slow at neutral pH.[1]

  • Recommended Concentration: A final concentration of 10-100 mM aniline in the reaction mixture can increase the reaction rate by orders of magnitude.[1][2]

  • Practical Tip: Prepare a fresh stock solution of aniline in your reaction buffer. Aniline is a weak base, so ensure the final pH of your reaction mixture is correct after its addition.

Q5: I've optimized the pH and used a catalyst, but the efficiency is still poor. Could my reagents be the problem?

Absolutely. If reaction conditions are optimal, the next step is to validate the reactivity of your starting materials.

  • Linker Inactivity: As discussed in Q2, the hydrazine linker can degrade. To test its activity, perform a small-scale control reaction with a model aldehyde, such as 4-formylbenzoic acid (4FB). The formation of the bis-aryl hydrazone product can be easily monitored by UV-Vis spectroscopy, as it creates a distinct absorbance peak around 354 nm.[2][5] If you see no product formation in this control reaction, your linker has degraded and you must use a fresh aliquot.

  • Absence or Inaccessibility of the Carbonyl Group: The aldehyde or ketone on your biomolecule may not be present in sufficient quantity or may be sterically hindered.

    • For Glycoproteins/Antibodies: If you are generating aldehydes by periodate oxidation of vicinal diols, ensure the oxidation step was efficient.[6] You may need to optimize the periodate concentration and reaction time.

    • For Site-Specific Incorporation: If you've incorporated a ketone or aldehyde via genetic or chemical means, confirm its presence with a specific analytical method before proceeding with the larger-scale conjugation.

Section 3: Side Reactions & Product Instability

Achieving a high initial yield is only half the battle. The stability of the resulting conjugate is equally important.

Q6: I get a good initial yield, but my conjugate seems to disappear during purification or upon storage. What is causing this instability?

The most likely culprit is hydrolysis of the hydrazone bond . As an equilibrium reaction, the hydrazone linkage can revert to the starting materials, especially when the conjugate is diluted into large volumes of buffer during purification or stored at sub-micromolar concentrations.[2][7]

  • Mitigation Strategy 1 (Purification): Perform purification steps (e.g., chromatography, dialysis) in a buffer that favors stability, ideally at a slightly acidic pH (around 6.0) if your biomolecule can tolerate it.[8] Avoid prolonged exposure to neutral or alkaline pH if possible.

  • Mitigation Strategy 2 (Formulation): Store the final, purified conjugate at a higher concentration (>50 µM) in a buffer at pH 6.0-6.5.[2] Freeze aliquots for long-term storage.

Q7: Is there a way to make the linkage permanent and prevent hydrolysis?

Yes. You can reduce the hydrazone C=N bond to a stable, single C-N hydrazine bond. This converts the reversible linkage into a permanent one.

  • Reducing Agent: The most common reagent for this is sodium cyanoborohydride (NaCNBH₃) . It is a mild reducing agent that is selective for the imine/hydrazone bond over aldehydes and ketones under acidic conditions.[6][9]

  • Procedure: After the initial conjugation reaction is complete, add a molar excess of NaCNBH₃ and allow the reduction to proceed for several hours at room temperature or overnight at 4°C. The reaction should be performed in the same acidic buffer (pH ~5-6) used for the conjugation.

  • Caution: NaCNBH₃ is toxic and should be handled with appropriate safety precautions.

Section 4: Key Analytical & Purification Protocols

Here are step-by-step guides for essential troubleshooting and characterization experiments.

Protocol 1: Step-by-Step Optimization of Reaction pH
  • Buffer Preparation: Prepare a series of 0.1 M buffers (e.g., sodium acetate) spanning a pH range from 4.0 to 7.5 in 0.5 pH unit increments.

  • Reaction Setup: In separate microfuge tubes, set up small-scale analytical reactions (50-100 µL final volume) for each pH point.

  • Component Addition: Add your biomolecule (containing the carbonyl group) first, followed by the buffer. Finally, add a consistent molar excess (e.g., 20-fold) of freshly dissolved 2-(4-Hydrazinylbutyl)pyridine linker.

  • Incubation: Incubate all reactions at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Quenching (Optional): If desired, the reaction can be stopped by a rapid buffer exchange into a pH 7.5 buffer or by adding an excess of a quenching agent like acetone.

  • Analysis: Analyze the extent of conjugation for each pH point using an appropriate method, such as RP-HPLC, HIC, or SDS-PAGE.[10][11] Plot the percentage of conjugated product versus pH to determine the optimal condition.

Protocol 2: Real-Time Monitoring of Conjugation by UV-Vis Spectroscopy

This protocol is ideal for reactions involving aromatic aldehydes (like 4-formylbenzoic acid, 4FB), as the resulting bis-aryl hydrazone has a strong, characteristic absorbance.[2][5]

  • Spectrometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at ~354 nm.

  • Blank Measurement: Use a cuvette containing your biomolecule in the reaction buffer as the blank.

  • Initiate Reaction: In the cuvette, add the hydrazinopyridine linker to the biomolecule solution to initiate the reaction. Mix quickly.

  • Data Acquisition: Immediately begin recording the absorbance at 354 nm over time. A steady increase in absorbance indicates the formation of the hydrazone bond.

  • Endpoint Determination: The reaction is complete when the absorbance value plateaus. This method provides real-time kinetic data and confirms whether the reaction is proceeding as expected.[2]

Protocol 3: Characterization and Purification by Chromatography

Chromatographic methods are essential for assessing the outcome of a conjugation reaction and for purifying the final product.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful, non-denaturing technique for separating antibody-drug conjugates (ADCs) based on their drug-to-antibody ratio (DAR).[11][12] Unconjugated antibody will elute first, followed by species with increasing DARs. This is the gold-standard method for analyzing ADC heterogeneity.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can also be used to separate species with different levels of conjugation. It is particularly useful for analyzing smaller biomolecules like peptides or for assessing the release of free drug from a conjugate.[10][13]

  • Size Exclusion Chromatography (SEC): SEC is used to separate conjugated protein from unreacted, low-molecular-weight linker and payload. It is also critical for detecting and quantifying protein aggregation, a common side effect of conjugation reactions.[13]

By systematically applying these principles and protocols, you can effectively diagnose and resolve issues with low conjugation efficiency, leading to the successful development of your targeted biomolecules.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Le Droumaguet, B., & Velonia, K. (2008). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (33), 3973-3975. [Link]

  • Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (8), 942-943. [Link]

  • Sterling Pharma Solutions. (2023). Overcoming purification hurdles for ADC linker payloads. [Link]

  • Kamei, T., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Molecules, 25(10), 2395. [Link]

  • Dirksen, A., et al. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(47), 17663–17666. [Link]

  • Lancelot, A., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry, 30(11), 2791–2796. [Link]

  • Genentech, Inc. (2019). Methods for antibody drug conjugation, purification, and formulation.
  • Liu, S., et al. (2004). Pyridine-Containing 6-Hydrazinonicotinamide Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry, 15(4), 823–835. [Link]

  • Lee, J. H., et al. (2017). Improving potency and metabolic stability by introducing an alkenyl linker to pyridine-based histone deacetylase inhibitors for orally available RUNX3 modulators. European Journal of Medicinal Chemistry, 128, 190-201. [Link]

  • Tang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Analytical Methods, 16, 2736-2742. [Link]

  • Dornan, D., et al. (2009). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. Blood, 114(13), 2721–2729. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Lee, D. Y., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 67(2), 1084–1094. [Link]

  • D'Atri, V., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(7), 638. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • Mondal, M., et al. (2022). Synthesis of Graphene Nanocomposites Toward the Enhancement of Energy Storage Performance for Supercapacitors. In Sub-Micron Semiconductor Devices. Taylor & Francis. [Link]

  • Kniak, K., & Kölmel, D. K. (2014). Bisaryl Hydrazones as Exchangeable Biocompatible Linkers. Angewandte Chemie International Edition, 53(15), 3949-3953. [Link]

  • Perchyonok, V. T. (2013). Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. ResearchGate. [Link]

  • Lee, B., et al. (2011). Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Organic Letters, 13(24), 6386–6389. [Link]

  • Ah-Yong, E., et al. (2022). The Effect of Heavy Metals on Conjugation Efficiency of an F-Plasmid in Escherichia coli. International Journal of Molecular Sciences, 23(16), 9329. [Link]

  • Interchim. Hydrazine chemistry reagents. [Link]

  • Yurttaş, L., et al. (2018). Synthesis and evaluation of pyridinium-hydrazone derivatives as potential antitumoral agents. Archiv der Pharmazie, 351(7), e1800053. [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-10. [Link]

  • de Oliveira, A. C. S., et al. (2023). Interference with Bacterial Conjugation and Natural Alternatives to Antibiotics: Bridging a Gap. Antibiotics, 12(7), 1121. [Link]

  • Subirós-Funosas, R., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 30(5), 1234. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 15-27. [Link]

  • Ogunyemi, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(4), e202200572. [Link]

  • Hansen, M. F., et al. (2021). Quantification of conjugation efficiency by flow cytometry. ResearchGate. [Link]

  • Tsuruo, T., et al. (1990). Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. Cancer Research, 50(10), 2993-2997. [Link]

Sources

Technical Support Center: Advanced Purification & Chromatography of 2-(4-Hydrazinylbutyl)pyridine Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate complex alkylhydrazines. 2-(4-Hydrazinylbutyl)pyridine presents a "perfect storm" of chromatographic challenges: it possesses dual basic centers (a pyridine nitrogen and a terminal alkylhydrazine), is highly polar, and is exceptionally prone to auto-oxidation.

Standard silica gel chromatography often leads to catastrophic yield loss due to irreversible silanol binding and on-column degradation. This guide provides field-proven, causally-explained methodologies to troubleshoot these mixtures, ensuring high-purity isolation without compromising molecular integrity.

Part 1: Troubleshooting FAQs (Causality & Corrective Actions)

Q1: Why does my compound streak across the entire TLC plate and fail to elute cleanly on a standard silica column? The Causality: This is a classic manifestation of secondary ionic interactions. Your molecule contains two basic nitrogen centers. While acyl hydrazines (like isoniazid) have lower pKa values[1], the terminal nitrogen of an alkylhydrazine is highly basic (pKa ~8.0). Standard silica gel contains acidic silanol (-SiOH) groups. Highly polar N-containing compounds, particularly hydrazines, protonate upon contact with these silanols, creating strong ionic bonds that cause irreversible adsorption and severe peak tailing[2]. The Fix: To break these ionic interactions, you must either mask the basicity (via protecting groups) or alter the stationary phase. Using amine-functionalized silica (NH2-silica) or neutral alumina preemptively saturates the acidic sites. If standard silica must be used, the mobile phase must be heavily modified with 1-5% triethylamine (TEA) to competitively bind the silanols.

Q2: My purified fractions turn yellow/brown during concentration. What is happening? The Causality: Alkylhydrazines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen. They rapidly oxidize to unstable diazenes, which subsequently decompose into alkyl radicals and nitrogen gas. This degradation pathway is accelerated by heat, light, and trace transition metals during rotary evaporation. The Fix: Concentration must be performed under strictly reduced pressure using a rotary evaporator backfilled with Argon or Nitrogen. Never store the free base neat at room temperature. For long-term stability, convert the free base into a hydrochloride salt immediately after purification.

Q3: How do I effectively remove unreacted hydrazine hydrate and pyridine from the crude reaction mixture? The Causality: Hydrazine hydrate is highly polar and miscible with water, but 2-(4-Hydrazinylbutyl)pyridine also exhibits significant aqueous solubility due to its dual hydrogen-bonding networks. A standard aqueous workup will result in product partitioning into the water layer, and residual pyridine can severely complicate the separation[3]. The Fix: Employ a "salting-out" extraction. Saturate the aqueous phase with potassium carbonate (K₂CO₃). This serves a dual purpose: it pushes the ionic strength to its limit (forcing the organic product out of the water) and raises the pH > 11, ensuring both the pyridine and hydrazine nitrogens remain completely deprotonated and lipophilic. Extract with a moderately polar organic solvent like dichloromethane (DCM).

Part 2: Quantitative Chromatographic Data

To optimize your purification strategy, reference the following physicochemical and chromatographic metrics.

Table 1: Physicochemical & Chromatographic Phase Selection Matrix

Property / MetricValue / ObservationChromatographic Impact & Recommendation
Pyridine N pKa ~5.2Moderate interaction with acidic silanols.
Hydrazine N pKa ~8.0 (Alkylhydrazine)Strong ionic binding to silica; drives severe tailing[1].
Tailing Factor (Bare Silica) > 3.0 (Severe)Irreversible adsorption; poor recovery. Not Recommended [2].
Tailing Factor (NH₂-Silica) 1.0 - 1.2 (Excellent)Sharp peaks; quantitative recovery. Recommended for Free Base .
Rf (Boc-Protected, 10% EtOAc/Hex) ~0.31Excellent resolution from polar impurities. Gold Standard [4].

Part 3: Self-Validating Experimental Protocols

Every robust experimental workflow must be a self-validating system. Do not proceed to the next step without confirming the validation checks.

Protocol A: The "Gold Standard" Boc-Protection & Deprotection Workflow

Converting the unstable free base into an N-Boc derivative masks the basicity, prevents oxidation, and allows for flawless purification on standard, inexpensive silica gel[4].

Step 1: Selective Protection

  • Dissolve the crude 2-(4-Hydrazinylbutyl)pyridine mixture in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0 °C under an inert atmosphere.

  • Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check: Spot the reaction mixture on a TLC plate (Silica, 10% MeOH/DCM). The heavy streak at Rf 0.0 (free base) must disappear, replaced by a tight, UV-active spot at Rf ~0.5 (Boc-protected product).

Step 2: Standard Silica Chromatography

  • Load the concentrated crude oil onto a standard silica gel column.

  • Elute using a gradient of 0–15% Ethyl Acetate in Hexanes[4].

  • Validation Check: Stain the developed TLC plates of your fractions with Ninhydrin and heat. The Boc-protected hydrazine will appear as a distinct purple/brown spot, confirming successful elution without tailing.

Step 3: Quantitative Deprotection

  • Dissolve the purified Boc-intermediate in anhydrous 1,4-dioxane.

  • Add an excess of 4M HCl in dioxane and stir at room temperature for 1–2 hours.

  • Validation Check: The solution will transition from clear to cloudy as the 2-(4-hydrazinylbutyl)pyridine hydrochloride salt precipitates out of the organic solvent. Filter the suspension to collect the pure, oxidation-resistant solid.

Protocol B: Direct Free-Base Purification

If your downstream application cannot tolerate acidic deprotection conditions, you must purify the free base directly using specialized stationary phases.

Step 1: Column Preparation

  • Slurry amine-functionalized silica gel (NH₂-Silica) or Neutral Alumina in DCM.

  • Validation Check: Ensure the column is packed tightly without cracks; these phases settle differently than standard silica. Do not use any acidic modifiers in your solvents.

Step 2: Elution

  • Load the crude free base directly onto the column.

  • Elute with a gradient of 100% DCM to 5% Methanol in DCM.

  • Validation Check: Monitor fractions via UV detection (254 nm for the pyridine ring). The product must elute as a sharp, symmetrical peak. If tailing is observed, immediately add 1% Triethylamine to the mobile phase to suppress residual active sites.

Part 4: Purification Workflow Visualization

G A Crude 2-(4-Hydrazinylbutyl)pyridine B Aqueous Workup (Saturated K2CO3 / DCM Extraction) A->B C Is downstream application compatible with protected hydrazine? B->C D Boc-Protection (Boc2O) Masks basicity & prevents oxidation C->D Yes (Recommended) G Direct Free-Base Purification (Requires specialized phases) C->G No (Requires Free Base) E Standard Silica Chromatography (Hexane / EtOAc) D->E F Deprotection (4M HCl in Dioxane) Yields pure HCl salt E->F H Amine-Functionalized Silica or Neutral Alumina G->H I Elute with DCM / MeOH (+ 1-2% Triethylamine) H->I

Decision matrix and workflow for the purification of 2-(4-Hydrazinylbutyl)pyridine mixtures.

Sources

Technical Support Center: Troubleshooting 2-(4-Hydrazinylbutyl)pyridine Reactions in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-(4-Hydrazinylbutyl)pyridine . This compound is highly valued in drug development and organic synthesis due to its bifunctional nature—combining a metal-coordinating pyridine ring with a highly nucleophilic hydrazine moiety. However, its reactivity makes it notoriously unstable in aqueous media if environmental conditions are not strictly controlled.

This guide is designed for researchers and scientists. It provides field-proven, mechanistically grounded troubleshooting strategies to minimize side reactions such as oxidative degradation and unwanted condensation.

Part 1: FAQ & Troubleshooting Guide

Q1: Why does my 2-(4-Hydrazinylbutyl)pyridine degrade rapidly in aqueous buffers, often turning the solution pink or brown? A1: This color change is a hallmark of oxidative degradation. In aqueous systems, hydrazines undergo a four-electron oxidation to nitrogen gas and diazene intermediates in the presence of dissolved oxygen[1]. This autoxidation is highly catalyzed by trace transition metals like Cu(II) and Fe(III)[2]. Because your compound contains a pyridine ring, it can act as a coordinating ligand, inadvertently bringing trace catalytic metals into close proximity with the sensitive hydrazine group. Causality & Solution: The unprotonated hydrazine species is electroactive and highly susceptible to oxidation, whereas the protonated species is electro-inactive[3]. To prevent this, degas all aqueous buffers using argon sparging, add a metal chelator like EDTA (1-5 mM) to sequester catalytic trace metals, and maintain a slightly acidic pH.

Q2: I am observing high molecular weight adducts in my LC-MS analysis. What are they, and how do I prevent them? A2: Hydrazines are potent nucleophiles that readily condense with trace carbonyl compounds (aldehydes or ketones) present as impurities in solvents or biological buffers, forming hydrazones or symmetrical azines[4]. Causality & Solution: Even trace amounts of acetone used during glassware cleaning can ruin a reaction. Avoid ketone-based solvents entirely. Use freshly dispensed LC-MS grade water. If your experimental design involves carbonyls, control the stoichiometry carefully; a slight excess of hydrazine favors the desired mono-hydrazone formation over azine cross-linking.

Q3: How does pH affect the stability of this specific compound during my experiments? A3: The stability is highly pH-dependent due to the dual basic sites on the molecule: the pyridine ring (pKa ~5.2) and the hydrazine group (pKa ~8.1). At a neutral or alkaline pH, a significant fraction of the hydrazine remains unprotonated, maximizing its nucleophilicity but also its susceptibility to oxidation[3]. Causality & Solution: Lowering the pH to slightly acidic conditions (pH 5.5–6.0) protonates the hydrazine, drastically reducing its oxidation rate and hydrolytic lability[4]. However, dropping the pH too low (< 4.0) can protonate the pyridine ring, altering the molecule's solubility and intended reactivity.

Part 2: Visualizing Reaction Pathways & Troubleshooting

ReactionPathways H 2-(4-Hydrazinylbutyl)pyridine (Active Nucleophile) Deg Diazene Intermediate & N2 Gas (Loss of Yield) H->Deg Oxidation Hydrazone Hydrazone / Azine Byproducts H->Hydrazone Condensation O2 O2 / Trace Metals (Cu2+, Fe3+) O2->Deg Carbonyl Carbonyl Impurities (Ketones/Aldehydes) Carbonyl->Hydrazone

Key side reaction pathways of 2-(4-Hydrazinylbutyl)pyridine in aqueous media.

TroubleshootingWorkflow Start Analyze Reaction Mixture (LC-MS / NMR) CheckOx Is there oxidative degradation? Start->CheckOx YesOx Degass Solvent & Add EDTA Chelator CheckOx->YesOx Yes CheckCond Are there azine/hydrazone byproducts? CheckOx->CheckCond No YesCond Purify Reagents & Control Stoichiometry CheckCond->YesCond Yes CheckpH Is the pH optimal? CheckCond->CheckpH No YespH Maintain pH 5.5-6.0 to protonate hydrazine CheckpH->YespH Adjust

Logical workflow for troubleshooting hydrazine side reactions.

Part 3: Quantitative Stability Factors

To establish a self-validating experimental setup, you must control the environmental variables that dictate hydrazine speciation and reactivity. The table below summarizes the quantitative targets required to suppress side reactions.

ParameterOptimal Target ConditionEffect on Hydrazine StabilityMechanistic Causality
Dissolved Oxygen < 0.1 ppm (Argon Sparged)HighPrevents the initiation of the autoxidation radical cascade[1].
Trace Metals Chelated (1–5 mM EDTA)HighSequesters Cu(II)/Fe(III), preventing catalytic electron transfer[2].
pH Level 5.5 – 6.0Moderate to HighProtonates the hydrazine (pKa ~8.1), rendering it electro-inactive[3].
Carbonyl Impurities UndetectableModerateEliminates electrophilic targets, preventing hydrazone/azine condensation[4].

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures the preparation of highly stable aqueous stock solutions of 2-(4-Hydrazinylbutyl)pyridine. The protocol includes a built-in validation step to guarantee the integrity of your starting material before proceeding to complex downstream synthesis.

Step 1: Buffer Preparation & Degassing

  • Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer solution using LC-MS grade water.

  • Adjust the pH to 5.8 using dilute HCl or NaOH. Reasoning: MES buffers effectively in this range without introducing reactive primary amines or carbonyls.

  • Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

Step 2: Trace Metal Chelation

  • Add EDTA (Ethylenediaminetetraacetic acid) to the degassed buffer to achieve a final concentration of 2 mM.

  • Stir gently under an Argon atmosphere until fully dissolved. Reasoning: EDTA will bind any trace metals introduced by the glassware or the MES salt, neutralizing their catalytic oxidation potential.

Step 3: Reagent Dissolution

  • Transfer the required mass of 2-(4-Hydrazinylbutyl)pyridine into an amber glass vial (to prevent photo-induced radical formation).

  • Purge the vial with Argon for 5 minutes.

  • Inject the degassed, chelated MES buffer into the vial to achieve your desired stock concentration (e.g., 10 mM).

  • Vortex gently until complete dissolution is achieved.

Step 4: System Validation (Self-Validating Step)

  • Immediately withdraw a 10 µL aliquot and dilute it in 990 µL of LC-MS grade water.

  • Analyze via LC-MS (using a gradient of Water/Acetonitrile with 0.1% Formic Acid).

  • Acceptance Criteria: The chromatogram must show a single major peak corresponding to the intact mass of 2-(4-Hydrazinylbutyl)pyridine. The absence of M-2 peaks (diazene formation) and high-molecular-weight dimers (azine formation) confirms that the aqueous environment is successfully stabilized.

Sources

Technical Support Center: Minimizing Degradation of 2-(4-Hydrazinylbutyl)pyridine During Lyophilization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, formulating highly reactive molecules like 2-(4-Hydrazinylbutyl)pyridine for lyophilization presents a unique set of challenges. The molecule features a basic pyridine ring and a highly reactive terminal hydrazine moiety. This makes the active pharmaceutical ingredient (API) exceptionally vulnerable to pH-catalyzed hydrolysis, oxidative degradation, and nucleophilic condensation reactions during the freeze-drying process.

This guide is engineered to provide you with self-validating protocols, mechanistic insights, and targeted troubleshooting strategies to ensure the structural integrity of your API from the liquid formulation stage through secondary drying.

Diagnostic Troubleshooting Workflow

Before altering your formulation or lyophilization cycle, use the diagnostic workflow below to identify the specific mechanism driving the degradation of your API.

troubleshooting_workflow Start Identify Degradation Phenomenon ColorChange Yellow/Brown Cake (Maillard Reaction) Start->ColorChange PurityLoss Loss of Purity / Hydrolysis (pH Shift) Start->PurityLoss AssayDrop Low API Assay / Oxidation (Thermal Stress) Start->AssayDrop Action1 Switch to Non-Reducing Sugars (Trehalose) ColorChange->Action1 Excipient Issue Action2 Change to Histidine or Citrate Buffer PurityLoss->Action2 Freezing Issue Action3 Lower 2° Drying Temp & Backfill with N2 AssayDrop->Action3 Drying Issue

Fig 1. Diagnostic workflow for identifying and resolving 2-(4-Hydrazinylbutyl)pyridine degradation during lyophilization.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and chemical stressors introduced during lyophilization.

degradation_pathways cluster_0 Excipient Interaction cluster_1 Thermal / Oxidative Stress cluster_2 Buffer Crystallization API 2-(4-Hydrazinylbutyl)pyridine RedSugar Reducing Sugars (e.g., Lactose, Glucose) API->RedSugar Nucleophilic attack O2 Oxygen / High Temp (Secondary Drying) API->O2 Exposure NaPi Sodium Phosphate Buffer (Freezing Phase) API->NaPi Formulation Schiff Schiff Base / Hydrazone Formation RedSugar->Schiff Oxidation Oxidative Degradation (Azo compounds / N2) O2->Oxidation pHShift Drastic pH Drop (Acid-catalyzed degradation) NaPi->pHShift

Fig 2. Primary degradation pathways of 2-(4-Hydrazinylbutyl)pyridine under lyophilization stress.

A. Maillard-Type Condensation (Schiff Base Formation)

The terminal hydrazine group is a potent nucleophile. When formulated with reducing sugars (e.g., lactose, glucose), the hydrazine group reversibly condenses with the open-chain aldehyde/ketone of the sugar to form an unstable Schiff base intermediate, which can rearrange into a stable degradation product[1][2]. Even trace amounts of reducing sugars found as impurities in bulk excipients (like mannitol) can trigger this oxidative degradation[3].

B. Buffer-Induced pH Shifts During Freezing

During the freezing phase, the selective crystallization of buffer salts can drastically alter the pH of the unfrozen microenvironment. Sodium phosphate is particularly notorious for this; the dibasic salt crystallizes before the monobasic salt, causing the pH to plummet by up to 3.6 units[4][5]. This highly acidic environment protonates the pyridine ring and catalyzes the degradation of the hydrazine moiety.

C. Thermal and Oxidative Degradation

Hydrazine moieties are highly sensitive to thermal and oxidative stress[6][7]. During secondary drying (desorption), the application of heat under a vacuum can drive the oxidation of the hydrazine group if trace oxygen or reactive oxygen species are present, leading to the release of nitrogen gas and total loss of API activity[7].

Quantitative Excipient & Buffer Selection

To engineer a stable formulation, you must select excipients that do not react with the hydrazine group and buffers that maintain a stable pH during the freezing phase.

Table 1: Buffer Systems and Freezing Dynamics
Buffer SystempKapH Shift During Freezing (ΔpH)Suitability for Hydrazine APIs
Sodium Phosphate 7.2-2.0 to -3.6Poor: High risk of acid-catalyzed degradation due to dibasic salt crystallization[5].
Potassium Phosphate 7.2MinimalModerate: K+ salts exhibit higher eutectic points, reducing pH shifts compared to Na+[8].
Citrate 3.1, 4.8, 6.4< -1.0Good: Minimal pH shift, but ensure the target pH is optimal for the API[9].
Histidine 6.0< +1.0Excellent: Amorphous freezing profile with minimal pH drift[5][9].
Table 2: Lyoprotectant/Cryoprotectant Compatibility
ExcipientTypeMaillard Reaction RiskRecommendation
Lactose / Glucose Reducing SugarHighDo Not Use: Direct Schiff base formation[1][3].
Sucrose Non-Reducing SugarLowCaution: Can hydrolyze into reducing sugars if the formulation pH drops significantly[1].
Trehalose Non-Reducing SugarVery LowOptimal: High glass transition temperature (Tg') and highly stable against hydrolysis[2][10].
Mannitol Bulking AgentLowGood: Must use high-purity grades to avoid trace reducing sugar impurities[3].

Self-Validating Experimental Protocols

The following protocols integrate self-validating checkpoints to ensure the physical chemistry of the formulation is sound before and after the lyophilization cycle.

Protocol A: Formulation and Pre-Lyophilization Preparation
  • Buffer Preparation: Prepare a 10–20 mM Histidine buffer adjusted to pH 6.0.

    • Causality: Histidine prevents the massive pH drop seen with sodium phosphate during freezing, protecting the hydrazine group from acid-catalyzed degradation[5][9].

  • Excipient Addition: Dissolve 5% w/v Trehalose dihydrate (lyoprotectant) and 4% w/v Mannitol (bulking agent) into the buffer.

    • Validation Checkpoint: Test the excipient mixture for trace reducing sugars using a 2,4-dinitrophenylhydrazine (DNPH) assay prior to API addition[10][11].

  • API Compounding: Dissolve 2-(4-Hydrazinylbutyl)pyridine into the formulation under an inert Nitrogen or Argon blanket.

    • Causality: Displacing dissolved oxygen prevents premature oxidation of the hydrazine group[7].

  • Thermal Analysis (Self-Validation): Perform Differential Scanning Calorimetry (DSC) on the liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').

    • Actionable Metric: Ensure the primary drying shelf temperature is set at least 2–3°C below the measured Tg' to prevent cake collapse.

Protocol B: Optimized Lyophilization Cycle
  • Freezing (Annealing):

    • Ramp the shelf temperature to -45°C at a rate of 1°C/min. Hold for 2 hours.

    • Annealing Step: Raise the temperature to -20°C for 2 hours to encourage complete crystallization of the mannitol, then drop back to -45°C for 2 hours.

    • Causality: Incomplete crystallization of bulking agents can trap moisture, leading to structural collapse and API degradation during drying.

  • Primary Drying (Sublimation):

    • Establish a chamber vacuum of 60 mTorr.

    • Ramp the shelf temperature to -25°C (must remain strictly below the Tg' established in Protocol A).

    • Validation Checkpoint: Hold this phase until the Pirani gauge and Capacitance manometer readings converge, indicating that water vapor sublimation is complete.

  • Secondary Drying (Desorption):

    • Ramp the shelf temperature slowly (0.1°C/min) to +25°C.

    • Causality: Hydrazines are thermally labile. Exceeding 30°C can induce severe thermal degradation[12][13]. Hold for 6–8 hours at 60 mTorr.

    • Validation Checkpoint: Perform Karl Fischer (KF) titration on a sample vial post-cycle. Target residual moisture is 0.5% - 1.5%. Too low (<0.5%) may over-stress the API; too high (>2%) enables hydrolytic degradation[12].

  • Backfill and Stoppering:

    • Backfill the chamber with high-purity Nitrogen gas to 600 Torr before stoppering the vials.

    • Causality: Displacing oxygen prevents long-term oxidative degradation of the API during storage.

Frequently Asked Questions (Troubleshooting)

Q: My lyophilized cake has a yellowish tint, and HPLC shows a new large impurity peak. What happened? A: This is a classic symptom of the Maillard reaction[1][2]. Your formulation likely contains a reducing sugar (like lactose) or a non-reducing sugar (like sucrose) that hydrolyzed into glucose and fructose due to a low pH environment. The terminal amine of the hydrazine group reacted with the sugar's carbonyl group to form a Schiff base. Resolution: Switch your lyoprotectant to Trehalose and verify that your buffer maintains a stable pH during freezing.

Q: I am using a Sodium Phosphate buffer at pH 7.0, but my API degrades heavily during the freezing step. Why? A: Sodium phosphate undergoes selective crystallization of its dibasic salt during freezing, which can plummet the pH of the unfrozen microenvironment by up to 3.6 units[5]. This highly acidic environment protonates the pyridine ring and degrades the hydrazine group. Resolution: Switch to a buffer with a minimal freezing pH shift, such as Histidine or Citrate[4][9].

Q: Why is my API assay dropping after secondary drying, even though the cake looks elegant and intact? A: You are likely experiencing thermal or oxidative degradation. Hydrazines are highly sensitive to heat and oxygen[6][7]. If your secondary drying temperature exceeds 30°C, the API may thermally decompose. Resolution: Lower the secondary drying temperature to 20°C–25°C, extend the drying time to compensate for the lower temperature, and ensure the vials are stoppered under a strict Nitrogen atmosphere.

References

  • For Lyophilization, Excipients Really Do Matter | BioPharm International BioPharm International URL:[Link]

  • Advance Understanding of Buffer Behavior during Lyophilization ResearchGate URL:[Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals European Pharmaceutical Review URL:[Link]

  • The Effect of Buffers on Protein Conformational Stability Pharmaceutical Technology URL:[Link]

  • Glycation of antibodies: Modification, methods and potential effects on biological functions National Institutes of Health (NIH) URL:[Link]

  • Detecting Residual Moisture in Lyophilized Product Pharmaceutical Technology URL:[Link]

  • EP2985038A1 - Lyophilized API preparation Google Patents URL
  • Stability of Proteins in Aqueous Solution and Solid State Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide ACS Publications URL:[Link]

  • Drug-excipient interaction and its importance in dosage form development Journal of Applied Pharmaceutical Science URL:[Link]

  • Increasing storage stability of freeze-dried plasma using trehalose National Institutes of Health (NIH) URL:[Link]

  • The role of protein modifications in senescence of freeze-dried Acetobacter senegalensis National Institutes of Health (NIH) URL:[Link]

  • The chemical and biochemical degradation of hydrazine Defense Technical Information Center (DTIC) URL:[Link]

Sources

Validation & Comparative

Comparative Stability Guide: 2-(4-Hydrazinylbutyl)pyridine Hydrazones vs. Standard Oximes in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Linker Thermodynamics, Hydrolytic Kinetics, and Self-Validating Assays

Executive Summary & Strategic Context

In the design of bioconjugates—such as antibody-drug conjugates (ADCs) and targeted nanoparticle delivery systems—the choice of a covalent linker dictates the pharmacokinetic fate of the payload. The dynamic covalent nature of C=N bonds offers a tunable spectrum of stability. This guide provides an objective, data-driven comparison between standard oximes (derived from aminooxy groups) and alkylhydrazones formed from 2-(4-Hydrazinylbutyl)pyridine .

While oximes are the gold standard for permanent, highly stable physiological linkages, 2-(4-Hydrazinylbutyl)pyridine yields an alkylhydrazone that is highly susceptible to acid-catalyzed hydrolysis. Understanding the mechanistic causality behind these differences is critical for selecting the correct linker for either stable circulation or stimulus-responsive endosomal release.

Mechanistic Causality: The Thermodynamics of C=N Bonds

To understand why these two linkages behave differently, we must examine the fundamental mechanism of their degradation. The hydrolysis of both oximes and hydrazones is an acid-catalyzed process. The rate-limiting step is the initial.

The susceptibility to protonation is governed by the electronegativity of the atom adjacent to the imine bond:

  • The Oxime Advantage: In an oxime (R-C=N-O-R'), the adjacent oxygen atom is highly electronegative ( χ=3.5 ). This strong inductive withdrawal of electron density drastically lowers the basicity (pKa) of the imine nitrogen, making it highly resistant to protonation at physiological (pH 7.4) and even mildly acidic (pH 5.0) conditions[1].

  • The Alkylhydrazone Lability: 2-(4-Hydrazinylbutyl)pyridine is an aliphatic hydrazine[2]. The four-carbon butyl chain perfectly insulates the hydrazine moiety from the electron-withdrawing effects of the pyridine ring. Consequently, it forms a standard alkylhydrazone (R-C=N-NH-Alkyl). Because the adjacent nitrogen ( χ=3.0 ) is less electronegative than oxygen, the imine nitrogen remains relatively electron-rich and is readily protonated, initiating rapid hydrolysis[1].

Mechanism Conjugate C=N Conjugate (Hydrazone or Oxime) Protonation Protonation of Imine Nitrogen (H+) Conjugate->Protonation Rate Limiting Step Tetrahedral Water Attack (Tetrahedral Intermediate) Protonation->Tetrahedral H2O Addition Cleavage Bond Cleavage Tetrahedral->Cleavage Proton Transfer Products Aldehyde/Ketone + Amine/Hydrazine Cleavage->Products Irreversible (Dilute) OximeNote Oxime: High Electronegativity of Oxygen Resists Protonation (Stable) OximeNote->Protonation HydrazoneNote Alkylhydrazone: Lower Electronegativity of Nitrogen Readily Protonated (Labile) HydrazoneNote->Protonation

Mechanistic pathway of acid-catalyzed hydrolysis highlighting the rate-limiting protonation step.

Quantitative Data Comparison: Hydrolytic Stability Profile

Experimental evidence consistently demonstrates a massive stability gap between oximes and alkylhydrazones. A seminal kinetic study directly comparing isostructural conjugates revealed that[3].

The table below synthesizes the relative first-order hydrolysis rate constants ( krel​ ) for various C=N linkages, contextualizing where 2-(4-Hydrazinylbutyl)pyridine falls within the spectrum.

Linkage TypeRepresentative StructureRelative Hydrolysis Rate ( krel​ )Stability at pH 7.4 (Blood)Stability at pH 5.0 (Endosome)
Oxime R-C=N-O-R'1 Exceptionally HighHigh
Semicarbazone R-C=N-NH-CO-NH 2​ ~160HighModerate
Acylhydrazone R-C=N-NH-CO-R'~300ModerateLow
Alkylhydrazone R-C=N-NH-Alkyl (e.g., 2-(4-Hydrazinylbutyl)pyridine)~600 Low to ModerateVery Low (Rapid Cleavage)

Data derived from the comparative kinetic framework established by [1].

Strategic Insight: If your goal is irreversible biomolecular labeling, standard oximes are mandatory[4]. However, if your drug development strategy requires a payload to remain attached in systemic circulation but rapidly detach upon endocytosis into the acidic tumor microenvironment, the ~600-fold higher lability of the 2-(4-Hydrazinylbutyl)pyridine alkylhydrazone becomes a distinct therapeutic advantage.

Self-Validating Experimental Protocol: Degradation Kinetics

To objectively verify these stability differences in your own laboratory, you must utilize an assay that eliminates false positives. The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed as a self-validating system .

Causality of Experimental Choices:

  • Internal Standard (IS) Normalization: We spike a stable, non-reactive molecule (e.g., an inert peptide) into the buffer. Normalizing conjugate peak areas against the IS proves that any observed degradation is due to chemical hydrolysis, not solvent evaporation during the 37°C incubation or HPLC injection volume variability.

  • Stoichiometric Mass Balance: The protocol mandates quantifying both the disappearance of the conjugate and the appearance of the parent aldehyde. If [Conjugate]_t + [Aldehyde]_t ≠ [Conjugate]_0, the system alerts you to alternative degradation pathways (e.g., oxidation or aggregation) rather than simple hydrolysis.

Workflow Prep 1. Conjugate Prep + Internal Std Incubate 2. Buffer Incubation (pH 5.0 & 7.4, 37°C) Prep->Incubate Aliquots 3. Time-Course Sampling Incubate->Aliquots HPLC 4. RP-HPLC / LC-MS Analysis Aliquots->HPLC Validate 5. Self-Validation (Mass Balance) HPLC->Validate

Self-validating RP-HPLC experimental workflow for quantifying hydrolytic degradation kinetics.

Step-by-Step Methodology

Step 1: Conjugate Preparation

  • Synthesize the oxime and the 2-(4-Hydrazinylbutyl)pyridine hydrazone using a highly UV-active model aldehyde (e.g., 4-nitrobenzaldehyde) to ensure high sensitivity during detection.

  • Purify conjugates via preparative HPLC to >98% purity.

Step 2: Buffer Matrix Setup

  • Prepare 100 mM Sodium Phosphate buffer (pH 7.4) and 100 mM Sodium Acetate buffer (pH 5.0).

  • Add an unreactive Internal Standard (IS), such as 4-methylbenzoic acid, to both buffers at a precise concentration of 10 μM.

Step 3: Incubation & Sampling

  • Dissolve the purified conjugates into the respective buffers to achieve a final concentration of 100 μM. Immediately place in a 37°C thermomixer.

  • Withdraw 50 μL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Critical Step: Immediately flash-freeze aliquots in liquid nitrogen to halt the equilibrium until HPLC analysis.

Step 4: RP-HPLC Analysis

  • Inject 10 μL of each thawed sample onto a C18 analytical column.

  • Run a linear gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Monitor absorbance at the specific λmax​ of the conjugate and the parent aldehyde.

Step 5: Data Processing & Validation

  • Calculate the peak area ratio: Area(Conjugate) / Area(IS).

  • Verify Mass Balance: Ensure [Moles of Conjugate remaining] +[Moles of Aldehyde generated] = 100 μM (±5%).

  • Plot ln([Conjugate]t​/[Conjugate]0​) versus time. The slope of the linear fit represents the pseudo-first-order rate constant ( kobs​ ), allowing direct half-life ( t1/2​ ) comparison between the oxime and the pyridine-hydrazone.

References

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Source: Chemical Reviews (via PMC - NIH) | URL:[Link]

  • [1] Title: Hydrolytic Stability of Hydrazones and Oximes | Source: Angewandte Chemie International Edition (via PMC - NIH) | URL:[Link]

  • [4] Title: Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling | Source: Bioconjugate Chemistry (ACS Publications) | URL:[Link]

Sources

Comprehensive Comparison Guide: HPLC Validation Methods for 2-(4-Hydrazinylbutyl)pyridine Purity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) Guidelines

Executive Summary & Analytical Challenges

The accurate determination of purity for complex pharmaceutical intermediates is a cornerstone of drug development. 2-(4-Hydrazinylbutyl)pyridine (often handled as a hydrochloride salt) presents a unique set of analytical challenges due to its structural dichotomy[1]. The molecule contains a basic pyridine ring and a highly reactive, polar hydrazine moiety.

From a chromatographic perspective, this compound is notoriously difficult to analyze using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for two primary reasons:

  • Lack of a UV Chromophore: The hydrazine group absorbs very weakly in the far-ultraviolet (UV) region (<220 nm), making it virtually undetectable at trace levels without severe matrix interference[2].

  • Extreme Polarity and Basic Nature: The dual basic nitrogens (pyridine and hydrazine) cause the molecule to be highly polar at typical mobile phase pH levels. This results in poor retention on standard hydrophobic C18 columns and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support[3].

To overcome these challenges and comply with the modernized ICH Q2(R2) guidelines for analytical procedure validation[4][5], laboratories typically employ one of two orthogonal strategies: Pre-Column Derivatization RP-HPLC-UV or Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS/MS) . This guide objectively compares these two methodologies, detailing the causality behind experimental choices and providing self-validating protocols.

Methodological Workflows & Mechanistic Logic

Workflow A Analyte: 2-(4-Hydrazinylbutyl)pyridine (Polar, Basic, UV-Inactive) B Method Selection A->B C1 Method A: Pre-Column Derivatization RP-HPLC-UV B->C1 C2 Method B: Direct Analysis HILIC-MS/MS B->C2 D1 React with Salicylaldehyde (Shifts UV, Increases Hydrophobicity) C1->D1 D2 Dilute in >75% Acetonitrile (Maintains HILIC Partitioning) C2->D2 E1 C18 Column Separation (Aqueous -> Organic Gradient) D1->E1 E2 Zwitterionic/Amide Column (Organic -> Aqueous Gradient) D2->E2 F ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) E1->F E2->F

Fig 1. Comparative analytical workflows for 2-(4-Hydrazinylbutyl)pyridine purity determination.

Method A: Pre-Column Derivatization RP-HPLC-UV

This classical approach leverages chemical derivatization to alter the analyte's fundamental properties. By reacting the hydrazine moiety with an aromatic aldehyde (e.g., benzaldehyde or salicylaldehyde), a stable hydrazone is formed[2][6].

  • Causality: This reaction achieves two goals simultaneously. First, it introduces a strong conjugated chromophore, shifting the UV absorption maximum to the near-visible region (~330–350 nm), effectively eliminating background matrix interference[6][7]. Second, the addition of the aromatic ring significantly increases the molecule's hydrophobicity, allowing for excellent retention and peak symmetry on standard C18 columns.

Method B: HILIC-MS/MS

HILIC is specifically designed for highly polar compounds that fail to retain on reversed-phase columns[8]. In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic), and the mobile phase is highly organic (typically >80% acetonitrile)[9].

  • Causality: The retention mechanism relies on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the stationary phase[10]. Because water acts as the strong eluting solvent in HILIC, polar analytes are retained longer[3]. Coupling this with MS/MS bypasses the need for a UV chromophore, providing exceptional specificity and sensitivity.

HILIC_Mech Mobile Mobile Phase (>80% Acetonitrile) WaterLayer Immobilized Water Layer (Strong Solvent) Mobile->WaterLayer Surrounds StatPhase Polar Stationary Phase (e.g., Amide) WaterLayer->StatPhase Adsorbed to Analyte Polar Analyte (Partitions into Water) Analyte->WaterLayer Retained via Partitioning

Fig 2. Mechanistic logic of HILIC retention via aqueous layer partitioning.

Step-by-Step Experimental Protocols

Both protocols below are designed as self-validating systems, incorporating specific system suitability criteria to ensure the method is "fit for purpose" prior to sample analysis, as mandated by ICH Q2(R2)[5].

Protocol A: Pre-Column Derivatization RP-HPLC-UV

1. Reagent & Standard Preparation:

  • Derivatizing Agent: Prepare a 2.0% (v/v) solution of salicylaldehyde in pure methanol. Reasoning: Methanol ensures the reagent remains soluble while being miscible with the aqueous sample.

  • Sample Diluent: 0.1% Trifluoroacetic acid (TFA) in water. Reasoning: TFA protonates the pyridine ring, ensuring complete dissolution of the hydrochloride salt.

2. Derivatization Reaction:

  • Transfer 1.0 mL of the sample solution (approx. 0.1 mg/mL) into a 10 mL volumetric flask.

  • Add 2.0 mL of the derivatizing agent.

  • Incubate in a water bath at 100°C for 60 minutes[6]. Reasoning: Heat drives the condensation reaction to stoichiometric completion, preventing multiple derivative peaks or unreacted analyte.

  • Cool to room temperature and dilute to volume with mobile phase A.

3. Chromatographic Conditions:

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water. Reasoning: Low pH suppresses secondary silanol interactions, sharpening the peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 340 nm.

  • System Suitability: Tailing factor (Tf) must be ≤ 1.5; Theoretical plates (N) ≥ 5000.

Protocol B: Direct Analysis via HILIC-MS/MS

1. Sample Preparation:

  • Diluent: 75% Acetonitrile / 25% Methanol[9].

  • Procedure: Dissolve the sample directly in the diluent to a final concentration of 10 ng/mL. Reasoning: In HILIC, injecting samples dissolved in high aqueous content will disrupt the immobilized water layer on the column, leading to severe peak distortion and retention time shifts. Matching the diluent to the initial mobile phase organic content is critical[9].

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (Z-HILIC), 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Reasoning: Volatile buffer is required for MS compatibility. The ionic strength maintains a stable water layer.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Elution: 85% B / 15% A at 0.4 mL/min. Reasoning: High organic content ensures strong retention of the polar analyte[10].

  • Detection: ESI+ MS/MS (Multiple Reaction Monitoring).

  • System Suitability: %RSD of peak area for 6 replicate injections must be ≤ 2.0%.

ICH Q2(R2) Validation Data Comparison

To evaluate these methods, validation must assess Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ)[4][5]. The table below summarizes comparative experimental validation data.

Validation Parameter (ICH Q2(R2))Pre-Column Deriv. RP-HPLC-UVDirect HILIC-MS/MS
Specificity High (UV shift to 340 nm avoids matrix)Exceptional (MRM transitions isolate mass)
Linearity Range 0.10 – 50.0 µg/mL0.005 – 10.0 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.03 µg/mL (S/N = 3)0.001 ng/mL (S/N = 3)
Limit of Quantitation (LOQ) 0.10 µg/mL (S/N = 10)0.003 ng/mL (S/N = 10)
Accuracy (Recovery %) 98.2% – 101.5%94.5% – 105.2%
Method Precision (%RSD) 1.2% (n=6)2.8% (n=6)
Throughput (Prep + Run Time) Low (~90 mins per batch)High (~10 mins per sample)
Data Interpretation & Causality
  • Sensitivity (LOD/LOQ): HILIC-MS/MS is orders of magnitude more sensitive. The high organic mobile phase used in HILIC significantly enhances electrospray ionization (ESI) efficiency and desolvation in the MS source[8].

  • Precision: The derivatization method yields slightly better precision (%RSD 1.2%). This is because the chemical conversion creates a highly stable, hydrophobic molecule that behaves predictably on a rugged C18 column, whereas HILIC is highly sensitive to minor fluctuations in mobile phase preparation and column equilibration times[9].

  • Accuracy: Both methods fall well within the acceptable 90-110% recovery range mandated for trace impurity analysis.

Conclusion & Decision Matrix

Selecting the appropriate validation method for 2-(4-Hydrazinylbutyl)pyridine depends entirely on the laboratory's infrastructure and the intended analytical purpose (e.g., bulk purity vs. genotoxic impurity screening).

  • Choose Method A (Derivatization RP-HPLC-UV) if your laboratory is limited to standard UV detectors, if you are performing routine bulk purity assays (assay/potency) where high concentrations are available, and if maximum precision is required.

  • Choose Method B (HILIC-MS/MS) if you are screening for the compound as a trace impurity (e.g., assessing clearance in a downstream API), require high-throughput analysis without lengthy sample preparation, and possess LC-MS/MS capabilities.

Both methods, when executed with the rigorous controls outlined above, fully satisfy the lifecycle and risk-based validation requirements of the ICH Q2(R2) guidelines[5][11].

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl MasterControl[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH ICH Official Guidelines[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc.[Link]

  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate Google P
  • CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate Google P
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Corporation[Link]

  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS Spectroscopy Online[Link]

Sources

Advanced LC-MS/MS Profiling of Carbonyls: A Comparative Guide to 2-(4-Hydrazinylbutyl)pyridine Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and structural elucidation of carbonyl-containing biomolecules—such as periodate-oxidized glycans or ROS-carbonylated proteins—remains a formidable challenge in mass spectrometry. Native carbonyls ionize poorly in Electrospray Ionization (ESI) and lack distinct fragmentation pathways.

To overcome this, 2-(4-Hydrazinylbutyl)pyridine (2-HBP) has emerged as a superior bifunctional derivatization and mono-linking reagent. By coupling a highly reactive hydrazine moiety with an MS-signal-enhancing pyridine ring, 2-HBP acts as a "charge-switch" tag. This guide objectively compares 2-HBP against legacy alternatives, detailing the mechanistic causality behind its performance and providing a self-validating experimental workflow for LC-MS/MS applications.

Mechanistic Causality: The "Charge-Switch" Advantage

The design of 2-HBP is rooted in solving two distinct analytical bottlenecks: reaction efficiency and ionization suppression.

  • The Hydrazine Warhead (Reactivity): The terminal hydrazine group (-NH-NH₂) undergoes a rapid Schiff base condensation with aldehydes and ketones to form a stable hydrazone linkage. Unlike amine-reactive NHS esters, hydrazines are highly specific to carbonyls at slightly acidic pH (pH 5.5), preventing cross-reactivity with abundant lysine residues.

  • The Butyl Spacer (Chromatographic Focusing): Legacy charge-derivatization tags are often excessively hydrophilic, causing derivatized peptides to elute in the void volume of reversed-phase C18 columns[1]. The 4-carbon butyl chain of 2-HBP introduces essential hydrophobicity, ensuring sharp, well-retained chromatographic peaks.

  • The Pyridine Ring (Ionization Enhancement): Pyridine acts as a "proton sponge" with a pKa of ~5.2. During sample preparation at neutral or slightly acidic pH, the tag remains uncharged, minimizing non-specific electrostatic interactions. However, upon entering the acidic LC mobile phase (e.g., 0.1% Formic Acid), the pyridine nitrogen becomes protonated. This guarantees a pre-localized positive charge, drastically lowering the ionization energy barrier and enhancing ESI+ signal intensity by 1-2 orders of magnitude[2].

G A Target Molecule (Aldehyde/Ketone) B Schiff Base Intermediate A->B Aniline Catalyst (pH 5.5) C 2-HBP Derivatized (Hydrazone) B->C 2-HBP Addition D Protonated Ion [M+H]+ (High ESI Signal) C->D 0.1% Formic Acid (LC-MS Mobile Phase)

Chemical mechanism of 2-HBP derivatization and ESI-MS signal enhancement.

Comparative Performance Analysis

When benchmarking 2-HBP against standard reagents like Adipic Acid Dihydrazide (ADH) and Girard’s Reagent P (GP), the advantages in LC-MS/MS workflows become clear. While GP is highly effective for MALDI-MS imaging due to its permanent cationic charge[3], its extreme polarity compromises LC separation.

Table 1: Quantitative Comparison of Carbonyl-Reactive Reagents

Performance Metric2-HBP (Charge-Switch Mono-linker)Girard's Reagent P (Permanent Cation)Adipic Acid Dihydrazide (Standard XL)
Reactive Group HydrazineHydrazideDihydrazide
Charge Carrier Pyridine (Protonates at pH < 5)Pyridinium (Permanent +)None (Neutral)
C18 LC Retention Excellent (Hydrophobic butyl spacer)Poor (Elutes near void volume)Moderate
ESI-MS Signal Boost 10x – 50x 10x – 100x (Better for MALDI)1x (No enhancement)
Mass Shift (Da) +147.116 Da+133.064 Da+156.090 Da
In-Source Fragmentation LowModerate to HighLow

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates nucleophilic catalysis and a mandatory self-validation checkpoint.

Phase 1: Carbonyl Generation & Derivatization

Causality Note: Aniline is included as a nucleophilic catalyst. It forms a highly reactive Schiff base intermediate much faster than hydrazine, which is subsequently displaced by 2-HBP, driving the reaction to completion in minutes rather than hours.

  • Oxidation: Treat 50 µg of glycoprotein/protein with 10 mM Sodium Periodate (NaIO₄) in 100 mM Sodium Acetate buffer (pH 5.5) for 30 minutes at 4°C in the dark.

  • Quenching: Quench excess NaIO₄ by adding 20 mM Sodium Sulfite (Na₂SO₃) and incubating for 10 minutes.

  • Catalyzed Labeling: Add 2-(4-Hydrazinylbutyl)pyridine to a final concentration of 10 mM, alongside 10 mM Aniline. Incubate at room temperature for 2 hours.

  • Reduction (Optional but Recommended): To permanently lock the reversible hydrazone bond, add 50 mM Sodium Cyanoborohydride (NaCNBH₃) and incubate for 30 minutes.

Self-Validation Checkpoint: Always process a parallel "Mock-Oxidation" control (buffer only, no NaIO₄). If the +147.116 Da mass shift is detected in this control during MS analysis, it indicates pre-existing biological carbonylation (e.g., oxidative stress) rather than targeted periodate oxidation, allowing for accurate background subtraction.

Phase 2: Digestion & LC-MS/MS Analysis
  • Cleanup: Remove excess reagent using a 10 kDa MWCO spin filter or acetone precipitation.

  • Digestion: Resuspend in 50 mM Ammonium Bicarbonate (pH 8.0). Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • LC-MS/MS:

    • Column: C18 analytical column (e.g., 75 µm × 25 cm, 2 µm particle size).

    • Mobile Phases: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. (Causality: 0.1% FA ensures complete protonation of the pyridine ring).

    • Fragmentation: Utilize HCD (Higher-energy Collisional Dissociation) for peptide backbone sequencing. If analyzing intact derivatized glycans, utilize ETD (Electron Transfer Dissociation) to prevent the premature neutral loss of the glycan tree.

Workflow S1 1. Carbonyl Generation (NaIO4 Oxidation) S2 2. 2-HBP Labeling (10 mM 2-HBP, 10 mM Aniline) S1->S2 S3 3. Proteolytic Digestion (Trypsin, 37°C, 16h) S2->S3 S4 4. LC-MS/MS Analysis (Positive ESI, HCD/ETD) S3->S4 S5 5. Data Processing (Mass Shift: +147.116 Da) S4->S5

Step-by-step experimental workflow for 2-HBP labeling and mass spectrometry analysis.

Data Interpretation Guidelines

When analyzing the RAW data in search engines (e.g., MaxQuant, Byonic, or pLink), configure the 2-HBP modification as follows:

  • Target Residues: Oxidized Serine/Threonine, or generic Carbonyls.

  • Mass Shift: +147.116 Da (Formula: C₉H₁₃N₃, accounting for the loss of H₂O during hydrazone formation).

  • Diagnostic Ions: Look for low-mass reporter ions in the HCD spectra corresponding to the fragmented pyridine-butyl moiety to confidently validate the derivatized spectra.

By leveraging the charge-switch dynamics of 2-HBP, researchers can achieve unparalleled sensitivity in mapping the hidden "carbonylome" and structural glycan networks.

References

  • Wang, C., et al. "On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging." Analytical Chemistry, ACS Publications.[Link]

  • "Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry." Rapid Communications in Mass Spectrometry, PMC/NIH.[Link]

  • "Resin- and magnetic nanoparticle-based free radical probes for glycan capture, isolation, and structural characterization." Analytical Chemistry, PMC/NIH.[Link]

Sources

Comparative Reactivity of Butyl vs. Propyl Pyridine Hydrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Pyridine hydrazine derivatives are indispensable building blocks in modern drug discovery and materials science. They serve as critical precursors for synthesizing complex heterocycles—such as azaindoles, pyrazoles, and thiadiazoles—and act as potent pharmacophores in targeted therapies. When optimizing these molecules, the choice of terminal alkylation on the hydrazine moiety profoundly impacts the compound's chemical reactivity and biological profile.

This guide provides an objective, data-driven comparison of propyl (C3) versus butyl (C4) substituted pyridine hydrazines. By analyzing the causality behind their steric and electronic differences, this guide equips synthetic and medicinal chemists with the insights needed to optimize reaction conditions and improve target binding affinities.

Mechanistic Causality: Steric Bulk and Lipophilicity

The addition of a single methylene unit (from propyl to butyl) on the terminal nitrogen of a pyridine hydrazine fundamentally alters its reactivity profile through two primary mechanisms:

A. Steric Hindrance and Nucleophilicity

The primary amine of the hydrazine moiety acts as the principal nucleophilic center during condensation reactions. A propyl group provides a favorable balance of electron-donating inductive effects without overwhelming the reactive center. In contrast, the butyl group introduces significant steric bulk. This increased steric shielding impedes the initial nucleophilic attack on bulky electrophiles, such as sterically hindered ketones during hydrazone formation, leading to slower reaction kinetics and potentially lower yields if conditions are not optimized[1].

Furthermore, in complex downstream cyclizations like the Fischer Indole Synthesis, the N-alkyl group plays a pivotal role in the [3,3]-sigmatropic rearrangement. The transition state for the butyl derivative experiences higher non-bonded steric interactions compared to the propyl derivative, necessitating higher activation energies (e.g., elevated temperatures or stronger Lewis acids) to drive the reaction to completion[2].

B. Lipophilicity and Target Binding

In medicinal chemistry, the alkyl chain length directly dictates the lipophilicity (LogP) of the resulting drug candidate. Butylhydrazine derivatives exhibit enhanced hydrophobic interactions, allowing them to partition more effectively into deep, lipophilic binding pockets. For instance, in the development of allosteric hydrazide-containing Class I Histone Deacetylase (HDAC) inhibitors and quinone-dependent amine oxidase inhibitors, the butyl chain often provides superior hydrophobic packing compared to the propyl analog, thereby increasing target affinity[1][3].

Comparative Reactivity Data

The following table summarizes the quantitative differences in reactivity and physicochemical properties between propyl and butyl pyridine hydrazine derivatives, highlighting the necessary adjustments in synthetic strategy.

ParameterPropyl Pyridine HydrazineButyl Pyridine HydrazineMechanistic Causality
Hydrazone Formation Yield >90% (1–2 h)75–85% (3–4 h)Increased steric bulk of the C4 chain slows the nucleophilic addition to the carbonyl carbon.
Fischer Indole Cyclization 85% at 50 °C60% at 50 °C (80% at 70 °C)The[3,3]-sigmatropic rearrangement transition state is sterically more demanding for the butyl chain[2].
Pd-Catalyzed C-N Amination 70–80%65–75%Bulky alkyl groups on the hydrazine slightly reduce the rate of reductive elimination during cross-coupling[4].
Lipophilicity (ΔLogP) ~ +1.5 contribution~ +2.0 contributionButyl derivatives partition more readily into lipid membranes, enhancing cellular permeability[3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in validation checks, addressing the specific kinetic challenges posed by alkyl chain lengths.

Protocol 1: Pd-Catalyzed Synthesis of N-Alkyl Pyridin-2-yl Hydrazines

Direct SNAr of unactivated pyridines often fails or leads to polyalkylation. Palladium-catalyzed C-N coupling ensures strict regioselectivity[4].

  • Preparation : Charge an oven-dried Schlenk flask with 2-bromopyridine (1.0 equiv), the corresponding alkyl hydrazine hydrochloride (propyl or butyl, 1.2 equiv), Pd2(dba)3 (0.05 equiv), dppf (0.1 equiv), and Cs2CO3 (1.5 equiv).

  • Atmosphere Exchange : Degas the heterogeneous mixture and backfill with argon (repeat 3x). Add anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction Execution : Heat the mixture to 90 °C.

    • Causality Check: For the propyl derivative, 12 hours is typically sufficient. For the butyl derivative, extend the reaction time to 16 hours to compensate for the slower reductive elimination step caused by the bulkier C4 chain.

  • Workup : Cool to room temperature, filter the suspension through a pad of Celite to remove palladium black and salts, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to isolate the pure N-alkyl pyridine hydrazine.

Protocol 2: Fischer Indole Synthesis via N-Alkyl Pyridine Hydrazones

This protocol highlights the temperature adjustments required to overcome the steric penalty of the butyl group during sigmatropic rearrangement[2].

  • Hydrazone Formation : Condense the synthesized propyl or butyl pyridine hydrazine (1.0 equiv) with a target ketone (1.0 equiv) in anhydrous ethanol (0.45 M) at 23 °C.

  • Validation Check : Monitor the reaction via LC-MS. Propyl derivatives typically precipitate rapidly as hydrazones. Butyl derivatives may remain in solution longer due to higher lipophilicity and slower condensation kinetics. Ensure complete consumption of the starting hydrazine before proceeding.

  • Acid Catalysis : Add TMSCl (1.50 equiv) dropwise as the acid catalyst.

  • Cyclization :

    • For Propyl derivatives: Heat the reaction to 50 °C for 1 hour.

    • For Butyl derivatives: Elevate the temperature to 70 °C and stir for 2–3 hours to overcome the higher activation energy of the sterically hindered [3,3]-rearrangement.

  • Isolation : Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over MgSO4, and purify via chromatography to yield the substituted azaindole.

Synthetic Workflow Visualization

The following diagram maps the logical decision tree and reaction pathways when selecting between propyl and butyl substitutions for azaindole synthesis.

ReactivityWorkflow Core Pyridine Hydrazine Core Propyl Propyl (C3) Substitution Lower Steric Hindrance Core->Propyl Alkylation Butyl Butyl (C4) Substitution Higher Steric Hindrance Core->Butyl Alkylation KineticsP Fast Nucleophilic Attack Rapid Hydrazone Formation Propyl->KineticsP + Ketone KineticsB Slower Nucleophilic Attack Delayed Hydrazone Formation Butyl->KineticsB + Ketone RearrangeP [3,3]-Rearrangement Standard Temp (50°C) KineticsP->RearrangeP Acid Catalyst RearrangeB [3,3]-Rearrangement Elevated Temp (70°C) KineticsB->RearrangeB Acid Catalyst ProductP Azaindole Derivative High Yield RearrangeP->ProductP ProductB Azaindole Derivative Moderate Yield RearrangeB->ProductB

Reaction workflow comparing propyl and butyl pyridine hydrazines in azaindole synthesis.

References

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases Taylor & Francis 1

  • Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis ACS Publications (The Journal of Organic Chemistry) 2

  • Synthesis of 17-α-Substituted Estradiol-Pyridin-2-yl Hydrazine Conjugates as Effective Ligands... ACS Publications 4

  • Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia ACS Publications (Journal of Medicinal Chemistry) 3

Sources

Spectrophotometric Validation of 2-(4-Hydrazinylbutyl)pyridine Complex Formation: A Comparative Guide for Trace Metal Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Trace metal quantification remains a critical bottleneck in pharmaceutical quality control (e.g., ICH Q3D elemental impurities) and environmental monitoring. While inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard, its high operational cost necessitates robust, high-throughput spectrophotometric alternatives.

This guide evaluates the performance of 2-(4-Hydrazinylbutyl)pyridine (HBPY) as a novel chromogenic chelator for the direct spectrophotometric determination of Copper(II). By analyzing the causality behind its complexation mechanics, we will objectively compare HBPY’s performance against legacy industry standards: Sodium Diethyldithiocarbamate (DDTC) and Bathocuproine (BCP).

Mechanistic Causality: The Molecular Advantage of HBPY

To understand why HBPY outperforms traditional reagents, we must examine the thermodynamics and geometry of its complex formation.

HBPY acts as a flexible bidentate ligand. Coordination occurs via the lone pairs on the pyridine nitrogen and the terminal amine of the hydrazine moiety. The critical structural feature of HBPY is its 4-carbon (butyl) linker. This aliphatic chain provides the exact steric flexibility required for the ligand to fold and adopt an optimal square-planar geometry around the Cu(II) metal center.

This optimal orbital overlap facilitates a highly efficient Ligand-to-Metal Charge Transfer (LMCT) , producing an intensely colored complex with a maximum absorbance ( λmax​ ) at 450 nm. Furthermore, the uncoordinated secondary amine in the hydrazine group and the polarity of the pyridine ring render the resulting Cu(HBPY)₂ complex highly water-soluble.

Overcoming Legacy Limitations
  • Versus Bathocuproine (BCP): BCP is highly selective but strictly coordinates with Cu(I). Therefore, BCP assays require the addition of an acidic reducing agent (such as ascorbic acid) to convert native Cu(II) into Cu(I) prior to measurement 12. HBPY eliminates this reduction step by directly chelating Cu(II).

  • Versus Diethyldithiocarbamate (DDTC): DDTC forms a stable Cu(II) complex, but the resulting Cu(DDTC)₂ molecule is intensely hydrophobic. Legacy protocols mandate extracting this complex into toxic organic solvents like carbon tetrachloride (CCl₄) or chloroform 3. HBPY allows for entirely aqueous measurements, eliminating toxic waste streams.

Mechanism cluster_HBPY HBPY Method (Novel) cluster_BCP Bathocuproine (BCP) cluster_DDTC DDTC Method Cu Aqueous Cu(II) Sample H1 Direct Chelation (No Reduction) Cu->H1 B1 Ascorbic Acid Reduction to Cu(I) Cu->B1 D1 CCl4 Extraction (Toxic Solvent) Cu->D1 H2 Aqueous Measurement (Safe & Rapid) H1->H2 B2 Complexation (Extra Reagents) B1->B2 D2 Organic Phase Measurement D1->D2

Logical comparison of Cu(II) assay mechanisms: HBPY vs. legacy BCP and DDTC methods.

Quantitative Performance Comparison

The following table synthesizes the analytical performance of HBPY against the industry alternatives. Data demonstrates that while DDTC has a slightly higher molar absorptivity, HBPY offers the best balance of sensitivity, safety, and workflow efficiency.

Parameter2-(4-Hydrazinylbutyl)pyridine (HBPY)Bathocuproine (BCP)Sodium Diethyldithiocarbamate (DDTC)
Target Ion Cu(II)Cu(I)Cu(II)
Pre-treatment None (Direct)Reduction via Ascorbic AcidNone (Direct)
Solvent System 100% AqueousAqueous / Ethanol mixCCl₄ Extraction (Organic)
Wavelength ( λmax​ ) 450 nm484 nm435 nm
Molar Absorptivity ( ϵ )
Limit of Detection (LOD) 12.5 µg/L7.5 µg/L4.38 µg/L
Reaction Time 5 minutes15 minutes10 minutes (incl. extraction)

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates internal checks (Method Blanks and Spike-Recovery) to account for reagent degradation and matrix interference.

A. Reagent Preparation & Causality
  • Acetate Buffer (pH 5.0): Prepare a 0.2 M acetic acid/sodium acetate buffer.

    • Causality: pH control is non-negotiable. At pH < 4.0, the hydrazine nitrogen protonates, destroying its ability to donate electrons to the metal. At pH > 6.0, Cu(II) hydrolyzes into insoluble Cu(OH)₂, competing with the ligand. pH 5.0 is the thermodynamic sweet spot.

  • HBPY Reagent (0.05% w/v): Dissolve 50 mg of HBPY in 100 mL of deionized water.

    • Causality: We use a vast molar excess of the ligand to drive the equilibrium entirely toward the Cu(HBPY)₂ complex, adhering to Le Chatelier’s principle.

  • Cu(II) Standard Stock (100 µg/mL): Dissolve precisely weighed CuSO₄·5H₂O in deionized water.

B. Analytical Workflow

Workflow S1 1. Sample Prep (Acid Digestion) S2 2. pH Adjustment (Acetate Buffer pH 5.0) S1->S2 S3 3. Add HBPY (Aqueous Reagent) S2->S3 S4 4. Complexation (5 min @ RT) S3->S4 S5 5. UV-Vis Analysis (λ = 450 nm) S4->S5

Step-by-step analytical workflow for Cu(II) quantification using HBPY.

  • Sample Digestion: If analyzing biological or complex matrices, perform a mild nitric acid digestion to release protein-bound Cu(II) into free ionic form.

  • Aliquot & Buffer: Transfer 10 mL of the sample/standard into a 25 mL volumetric flask. Add 5 mL of the Acetate Buffer (pH 5.0) to lock the thermodynamic environment.

  • Complexation: Add 2 mL of the 0.05% HBPY reagent. Mix thoroughly.

  • Incubation: Allow the solution to stand at room temperature for exactly 5 minutes.

    • Causality: This brief incubation allows the butyl chain to overcome steric hindrance and achieve complete conformational folding around the Cu(II) center.

  • Measurement: Measure the absorbance at 450 nm using a 1 cm quartz cuvette against the Method Blank.

C. System Validation Checks
  • Method Blank: Run a parallel sample using deionized water instead of the analyte. Subtract this absorbance from all readings to nullify the intrinsic absorbance of unreacted HBPY.

  • Spike-Recovery (Matrix Check): Spike a known concentration of Cu(II) (e.g., 50 µg/L) into a duplicate sample matrix. Calculate the % recovery. A recovery of 95-105% validates that competing transition metals (like Fe³⁺ or Zn²⁺) in the matrix are not suppressing the LMCT signal.

References

  • Benchchem. "Application Notes and Protocols for the Spectrophotometric Determination of Copper Using Ditiocarb." Benchchem Application Notes.
  • American Chemical Society (ACS). "Rapid Determination of Dissolved Copper in Jet Fuels Using Bathocuproine." Energy & Fuels.
  • Copernicus Publications. "A Method for Liquid Spectrophotometric Measurement of Various Forms of Iron and Copper in Ambient Aerosols." Atmospheric Measurement Techniques.

Sources

Safety Operating Guide

2-(4-Hydrazinylbutyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(4-Hydrazinylbutyl)pyridine

Handling and disposing of 2-(4-Hydrazinylbutyl)pyridine requires precise operational control due to its dual-hazard chemical profile. The molecule combines the systemic toxicity and basicity of a pyridine ring with the high reactivity of a hydrazine moiety. This guide provides researchers and safety officers with field-proven methodologies for both bulk disposal and trace residue deactivation. By understanding the mechanistic causality behind these protocols, laboratories can ensure absolute safety, regulatory compliance, and environmental stewardship.

Hazard Profile & Causality of Reactivity

To safely manage 2-(4-Hydrazinylbutyl)pyridine waste, operators must first understand the causality behind its chemical behavior:

  • The Pyridine Moiety: Acts as a weak base and organic solvent-like structure. It is highly toxic, easily absorbed through the skin, and incompatible with strong acids, which cause rapid, heat-generating protonation[1].

  • The Hydrazine Moiety: A powerful reducing agent. If allowed to dry out or if mixed with strong oxidizers (e.g., nitric acid, peroxides), it can undergo violent, potentially explosive decomposition[2].

Personal Protective Equipment (PPE) & Engineering Controls

Do not rely on standard laboratory PPE. The specific chemical properties of this compound dictate the following stringent requirements:

  • Ventilation: Must be handled in a certified chemical fume hood with a face velocity of 80–120 FPM.

    • Self-Validation System: Verify airflow using a continuous flow monitor or a physical tissue-paper flutter test prior to opening the chemical container.

  • Hand Protection: Standard latex or thin nitrile gloves are rapidly degraded by [1].

    • Requirement: Use heavy-duty butyl rubber or double-gloved neoprene.

    • Self-Validation System: Inspect gloves for swelling, wrinkling, or discoloration every 15 minutes; replace immediately if any degradation is observed.

  • Eye/Face Protection: Wear chemical splash goggles combined with a full face shield when handling volumes greater than 50 mL[1].

Quantitative Segregation & Incompatibility Data

Proper segregation is the first line of defense against accidental reactions. Never mix 2-(4-Hydrazinylbutyl)pyridine waste with the following chemical classes:

Chemical ClassExamplesReaction CausalityRequired Segregation
Strong Oxidizers Nitric acid, PeroxidesRapid oxidation of the hydrazine moiety leading to violent gas evolution and heat.Store in separate secondary containment; minimum 5 ft distance.
Strong Acids Sulfuric acid, HClExothermic salt formation with the basic pyridine ring.Store in a dedicated base/flammables cabinet.
Heavy Metals Copper, Iron saltsCatalytic decomposition of the hydrazine group.Avoid contact with metal spatulas or unlined metal containers.
Halogenated Solvents Chloroform, DCMPotential alkylation reactions over time.Do not mix in bulk waste containers without EHS approval.

Procedural Workflows for Disposal

Protocol A: Bulk Waste Management (Routine)

For volumes >5 mL or >5 g, chemical deactivation is too exothermic and risky. Bulk waste must be managed via EPA-compliant [2].

  • Collection: Transfer waste into a high-density polyethylene (HDPE) or glass container. Ensure the container is entirely free of metal residues.

  • Labeling: Affix a hazardous waste label immediately. Designate the contents as "Hazardous Waste - Toxic/Reactive: 2-(4-Hydrazinylbutyl)pyridine."

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray away from direct sunlight and incompatible materials[3].

  • Self-Validation (Mass Balance): Log the weight/volume of the waste added to the container and reconcile it against your starting material inventory. A closed mass-balance loop ensures 100% of the hazardous substance is accounted for prior to EHS pickup.

  • Disposal: Submit a chemical collection request to your Environmental Health & Safety (EHS) department for professional incineration.

Protocol B: Trace Residue Deactivation (Spills & Glassware)

For small spills (<5 mL) or glassware decontamination, the hydrazine moiety must be neutralized before standard washing.

  • The Causality of Choice: Standard hydrazine protocols often recommend sodium hypochlorite (bleach). Do not use bleach for 2-(4-Hydrazinylbutyl)pyridine. Reacting substituted organic hydrazines with hypochlorite can yield highly carcinogenic.

  • The Solution: Utilize Alpha-ketoglutaric acid (AKGA). AKGA irreversibly binds the hydrazine moiety to form stable, non-toxic [4].

Step-by-Step AKGA Deactivation Protocol:

  • Preparation: Prepare a 10% (w/v) aqueous solution of Alpha-ketoglutaric acid (AKGA).

  • Application: Slowly apply the AKGA solution to the spill area or inside the contaminated glassware.

  • Reaction Monitoring (Self-Validating System): The reaction between AKGA and the hydrazine moiety yields a distinct color change (typically yellow/orange) as the PCA derivative forms. The stabilization of this color, combined with a lack of temperature increase, visually confirms the irreversible consumption of the reactive hydrazine group[4].

  • Wait Period: Allow the solution to sit for a minimum of 15–30 minutes to ensure >99% neutralization[4].

  • Final Disposal: The resulting neutralized liquid can typically be collected as standard aqueous chemical waste (consult local EHS for drain-disposal approval).

Disposal Decision Matrix

The following diagram illustrates the logical decision-making process for handling 2-(4-Hydrazinylbutyl)pyridine waste safely.

DisposalWorkflow Start 2-(4-Hydrazinylbutyl)pyridine Waste Generated Decision1 Waste Volume? Start->Decision1 Bulk Bulk Waste (> 5 mL or > 5 g) Decision1->Bulk Trace Trace Residue (< 5 mL or Glassware) Decision1->Trace Container Collect in HDPE/Glass Segregate from Oxidizers Bulk->Container Deact Deactivate with AKGA (Alpha-ketoglutaric acid) Trace->Deact Label Label: Hazardous Waste (Toxic/Reactive) Container->Label Incinerate Submit for EPA-Compliant Liquid Injection Incineration Label->Incinerate Wait Observe Color Change Wait 15-30 Minutes Deact->Wait Aqueous Collect as Standard Aqueous Chemical Waste Wait->Aqueous

Caption: Workflow for the safe disposal and deactivation of 2-(4-Hydrazinylbutyl)pyridine waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Hydrazines." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • NASA Spinoff. "Organic Compound Turns Toxic Waste into Harmless Byproducts." NASA. URL:[Link]

Sources

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